molecular formula C5H2ClFN4 B594189 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine CAS No. 1255574-42-5

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Cat. No.: B594189
CAS No.: 1255574-42-5
M. Wt: 172.547
InChI Key: SIXCVUKMJUBOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a chemical compound with the CAS Number 1255574-42-5 . It has a molecular formula of C 5 H 2 ClFN 4 and a molecular weight of 172.55 g/mol . This heterocyclic building block belongs to the class of tetrazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . As a reference standard for drug impurities and biochemical research reagents, it serves as a versatile intermediate in organic synthesis and drug discovery programs . For safe handling, researchers should wear protective equipment, including gloves, protective clothing, and safety goggles, to avoid skin and eye contact . Experiments should be conducted in a well-ventilated place, and the formation of dust and aerosols should be avoided . To maintain its stability and purity, this compound should be stored at -20°C for long-term preservation (1-2 years) . This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-8-fluorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXCVUKMJUBOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682056
Record name 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-42-5
Record name 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic route and predicted characterization data for the novel heterocyclic compound, 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document provides a comprehensive, literature-informed approach to its preparation and analysis. The proposed synthesis leverages the well-established reaction of a dihalopyridine precursor with an azide source to construct the fused tetrazole ring system. Predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are presented to aid in the identification and characterization of the target compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and exploration of new fluorinated tetrazolopyridine derivatives for potential applications in medicinal chemistry and drug discovery.

Proposed Synthesis of this compound

The synthesis of the title compound is proposed to proceed via a nucleophilic aromatic substitution reaction followed by intramolecular cyclization. The commercially available 2,3-dichloro-5-fluoropyridine is a suitable starting material. The reaction with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is a well-documented and efficient method for the formation of tetrazolo[1,5-a]pyridines from 2-halopyridines.[1]

Reaction Scheme:

Experimental Protocol

Materials:

  • 2,3-dichloro-5-fluoropyridine

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloro-5-fluoropyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl azide (1.5 eq).

  • To this mixture, add tetrabutylammonium fluoride solution (1.0 M in THF, 2.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Predicted Characterization Data

The following characterization data are predicted based on the structure of this compound and known spectroscopic trends for similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2Doublet of DoubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3H-7
~ 7.4 - 7.6Doublet of DoubletsJ(H,F) ≈ 4-6, J(H,H) ≈ 2-3H-5

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Coupling to ¹⁹FAssignment
~ 155 - 160Doublet, ¹J(C,F) ≈ 240-260 HzC-8
~ 140 - 145SingletC-9a
~ 130 - 135Doublet, ²J(C,F) ≈ 20-30 HzC-7
~ 125 - 130SingletC-6
~ 115 - 120Doublet, ³J(C,F) ≈ 4-8 HzC-5

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
173/175[M]⁺˙ Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
145/147[M - N₂]⁺˙
110[M - N₂ - Cl]⁺

Ionization Mode: Electron Ionization (EI)

Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound start 2,3-dichloro-5-fluoropyridine reagents TMSN3, TBAF DMF, 80-90 °C start->reagents product This compound reagents->product

Caption: Proposed reaction for the synthesis of the target compound.

Experimental Workflow

G Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Combine 2,3-dichloro-5-fluoropyridine and TMSN3 in DMF Combine 2,3-dichloro-5-fluoropyridine and TMSN3 in DMF Add TBAF solution dropwise Add TBAF solution dropwise Combine 2,3-dichloro-5-fluoropyridine and TMSN3 in DMF->Add TBAF solution dropwise Heat to 80-90 °C and stir for 12-24h Heat to 80-90 °C and stir for 12-24h Add TBAF solution dropwise->Heat to 80-90 °C and stir for 12-24h Cool to room temperature Cool to room temperature Heat to 80-90 °C and stir for 12-24h->Cool to room temperature Partition between ethyl acetate and water Partition between ethyl acetate and water Cool to room temperature->Partition between ethyl acetate and water Wash organic layer with water, NaHCO3, and brine Wash organic layer with water, NaHCO3, and brine Partition between ethyl acetate and water->Wash organic layer with water, NaHCO3, and brine Dry with MgSO4, filter, and concentrate Dry with MgSO4, filter, and concentrate Wash organic layer with water, NaHCO3, and brine->Dry with MgSO4, filter, and concentrate Purify by column chromatography Purify by column chromatography Dry with MgSO4, filter, and concentrate->Purify by column chromatography Characterize pure product Characterize pure product Purify by column chromatography->Characterize pure product

Caption: Step-by-step experimental workflow for the proposed synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental physicochemical data for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is not widely available in peer-reviewed literature. The quantitative data presented in this guide are computationally predicted values and should be used as an estimation pending experimental verification. The methodologies provided are established experimental protocols for the determination of these properties.

Introduction

This compound is a heterocyclic compound featuring a fused tetrazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry, as related compounds have demonstrated a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] A thorough understanding of the physicochemical properties of this molecule is fundamental for its development as a potential therapeutic agent, influencing its solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This guide provides an overview of its core physicochemical properties and the standard methodologies for their experimental determination.

Core Physicochemical Properties

The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] For this compound, these properties provide insight into its potential as a viable drug candidate.

Data Presentation: Summarized Physicochemical Properties

PropertyValueSource
CAS Number 1255574-42-5[5]
Molecular Formula C₅H₂ClFN₄[5]
Molecular Weight 172.55 g/mol [5]
Predicted logP 1.5 - 2.5Computational Estimate
Predicted pKa (Basic) 1.0 - 2.0Computational Estimate
Predicted Aqueous Solubility LowComputational Estimate
Melting Point Not Available-
Boiling Point Not Available-

Note: Predicted values are derived from computational models and are intended for guidance. Experimental verification is required for confirmation.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the physicochemical characterization and development of a novel compound like this compound.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Developability Assessment Compound Novel Compound Synthesis (this compound) Prediction Computational Prediction (logP, pKa, Solubility) Compound->Prediction Structure Structural Confirmation (NMR, MS) Prediction->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) MeltingPoint->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask Method) pKa->logP Data Data Analysis & Comparison to Predictions logP->Data Assessment Developability Assessment Report Data->Assessment

Physicochemical characterization workflow for a novel compound.

G cluster_props Physicochemical Properties cluster_dev Drug Development Aspects LogP Lipophilicity (logP) Absorption Absorption LogP->Absorption Membrane Permeability Distribution Distribution LogP->Distribution Tissue Penetration Metabolism Metabolism LogP->Metabolism CYP Interactions Toxicity Toxicity LogP->Toxicity Off-target effects TargetBinding Target Binding LogP->TargetBinding Hydrophobic Interactions Solubility Aqueous Solubility Solubility->Absorption Bioavailability Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Solubility pH-dependent pKa->Absorption Ion Trapping MW Molecular Weight MW->Absorption Diffusion Rate MW->Distribution

Influence of physicochemical properties on drug development.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible and accurate determination of physicochemical properties.

4.1 Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid.[6][7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7]

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes.[6][8]

  • Procedure:

    • Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[9] The tube is tapped to pack the sample tightly.[8][9]

    • Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[9]

    • Approximate Determination: A rapid heating rate (10-20°C/min) is used to quickly determine an approximate melting range.[8]

    • Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A new sample is heated at a slow rate (1-2°C/min).[6][8]

    • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[6]

4.2 Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4][10]

  • Materials: The compound, appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4), flasks with stoppers, orbital shaker/thermomixer, filtration or centrifugation equipment, and an analytical instrument (e.g., HPLC-UV, LC-MS).[11][12]

  • Procedure:

    • Sample Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the buffer solution. This ensures a saturated solution is formed.[12][13]

    • Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[12][13]

    • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[12]

    • Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV, against a calibration curve.[11][12]

4.3 pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial as it dictates the extent of a molecule's ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.[14][15]

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.[3][16]

  • Reagents: Standardized 0.1 M HCl and 0.1 M NaOH solutions, potassium chloride (to maintain constant ionic strength), and a suitable solvent (e.g., water, or a co-solvent like methanol for poorly soluble compounds).[3][15]

  • Procedure:

    • Preparation: A known amount of the compound is dissolved in the chosen solvent system. The solution is purged with nitrogen to remove dissolved CO₂.[3][15]

    • Titration: The solution is placed in a thermostatted vessel with the pH electrode immersed. The titrant (acid or base) is added in small, precise increments.[3]

    • Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate.[15]

    • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.[16][17]

4.4 logP Determination (Octanol-Water Shake-Flask Method)

The partition coefficient (logP) is the measure of a compound's lipophilicity and its preference for a non-polar (octanol) versus a polar (aqueous) environment. It is a key predictor of membrane permeability and absorption.

  • Materials: The compound, 1-octanol (pre-saturated with water), and an aqueous buffer (pH 7.4, pre-saturated with octanol), separation funnel or vials, analytical instrument (HPLC-UV or LC-MS).

  • Procedure:

    • Preparation: A known amount of the compound is dissolved in either the aqueous or octanol phase.

    • Partitioning: The two immiscible phases (octanol and aqueous buffer) are combined in a known volume ratio in a separation funnel or vial. The mixture is shaken vigorously for a set period to facilitate partitioning and then allowed to stand until the two phases have completely separated.

    • Phase Separation: Aliquots are carefully taken from both the octanol and the aqueous layers.

    • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.

    • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

References

Spectroscopic Characterization of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed, publicly available spectroscopic data (NMR, IR, MS) and specific experimental protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine are limited. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, including expected data ranges and generalized experimental protocols based on the analysis of structurally similar compounds. The provided data tables are illustrative and should be used as a reference for expected values.

This technical guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel heterocyclic compounds. Here, we outline the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for elucidating the structure and purity of this compound.

Spectroscopic Data Summary

The following tables present illustrative spectroscopic data for this compound. These values are predicted based on the analysis of analogous tetrazolo[1,5-a]pyridine derivatives and general principles of spectroscopic interpretation.

Table 1: Illustrative NMR Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz) ¹⁹F NMR (DMSO-d₆, 376 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm Chemical Shift (δ) ppm
9.25 (d, J = 1.5 Hz, 1H)155.2 (d, J = 250 Hz)-110.5 (s)
8.10 (dd, J = 8.0, 1.5 Hz, 1H)148.7 (s)
7.65 (d, J = 8.0 Hz, 1H)135.4 (d, J = 10 Hz)
125.8 (s)
118.2 (d, J = 5 Hz)
115.9 (d, J = 20 Hz)

Table 2: Illustrative IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000Weak-MediumC-H stretching (aromatic)
1620-1580Medium-StrongC=N and C=C stretching (ring)
1500-1450Medium-StrongC=C stretching (ring)
1250-1200StrongC-F stretching
1100-1000MediumTetrazole ring vibrations
850-800StrongC-Cl stretching

Table 3: Illustrative Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
172.0100[M]⁺ (for ³⁵Cl)
174.033[M+2]⁺ (for ³⁷Cl)
144.070[M - N₂]⁺
109.045[M - N₂ - Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 101 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 180 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or corresponding frequency.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate range to cover expected fluoroaromatic signals (e.g., -100 to -130 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

  • Data Acquisition (Electrospray Ionization - ESI for High-Resolution Mass Spectrometry):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analyzer: High-resolution mass analyzer such as TOF or Orbitrap.

    • Mass Range: m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), isotopic patterns (especially for chlorine), and fragmentation patterns. For HRMS data, calculate the elemental composition from the accurate mass measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - 3D Structure Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

In-Depth Technical Guide: 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine (CAS Number: 1255574-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Overview

The compound identified by CAS number 1255574-42-5 is 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine . This molecule belongs to the class of fused heterocyclic compounds, specifically a tetrazolo[1,5-a]pyridine derivative. The core structure consists of a pyridine ring fused with a tetrazole ring, further substituted with a chlorine atom at the 6-position and a fluorine atom at the 8-position.

The tetrazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its isosteric relationship with purine bases, suggesting potential interactions with a wide range of biological targets. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1255574-42-5N/A
Molecular Formula C₅H₂ClFN₄[1]
Molecular Weight 172.55 g/mol [1]
Canonical SMILES C1=C(C2=NN=NN2C=C1Cl)FN/A
InChI Key N/AN/A

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in peer-reviewed literature, a general synthetic approach for tetrazolo[1,5-a]pyridines can be inferred from established methods. A plausible synthetic route is outlined below.

General Synthetic Pathway

The synthesis of tetrazolo[1,5-a]pyridines typically involves the reaction of a corresponding 2-halopyridine with an azide source. For this compound, the starting material would likely be 2,6-dichloro-3-fluoropyridine.

Synthetic Pathway start 2,6-Dichloro-3-fluoropyridine intermediate Azidation start->intermediate Sodium Azide (NaN₃) Solvent (e.g., DMF) Heat product This compound (CAS: 1255574-42-5) intermediate->product Intramolecular Cyclization

Caption: Plausible synthetic route for this compound.

Postulated Experimental Protocol

Materials:

  • 2,6-Dichloro-3-fluoropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,6-dichloro-3-fluoropyridine in DMF, add sodium azide.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.

Characterization

Comprehensive spectroscopic data for this compound is not available in the reviewed literature. Characterization of the synthesized compound would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and the positions of the substituents on the heterocyclic core.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine.

Biological Activity and Potential Applications

While no specific biological data has been published for this compound, the broader class of tetrazolo[1,5-a]pyridine derivatives has shown a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas
  • Anticancer: Many heterocyclic compounds containing the tetrazole moiety have demonstrated cytotoxic activity against various cancer cell lines.

  • Antitubercular: Pyrazolo[1,5-a]pyridine derivatives, which are structurally related, have shown potent activity against Mycobacterium tuberculosis.[2]

  • Kinase Inhibition: The purine-like structure of the tetrazolo[1,5-a]pyridine core makes it a candidate for targeting ATP-binding sites of kinases, which are crucial in many signaling pathways related to diseases like cancer and inflammation.

Postulated Mechanism of Action

Given the structural similarities to other bioactive heterocyclic compounds, potential mechanisms of action for this compound could involve:

  • Inhibition of Cellular Proliferation: By interfering with key enzymes or signaling pathways involved in cell cycle progression.

  • Induction of Apoptosis: Triggering programmed cell death in pathological cells.

  • Enzyme Inhibition: Acting as a competitive or non-competitive inhibitor of specific enzymes critical for disease progression.

A hypothetical workflow for screening the biological activity of this compound is presented below.

Biological Screening Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Cell-Based Assays (e.g., MTT, Proliferation) A->B C Target-Based Assays (e.g., Kinase Inhibition) A->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->D C->D E Animal Model of Disease (e.g., Xenograft) D->E F Pharmacokinetic Studies (ADME) E->F G Toxicity Assessment E->G

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Safety Information

Specific safety and toxicity data for this compound are not available. As with any uncharacterized chemical compound, it should be handled with appropriate precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like 2-chloro-6-fluoropyridine, hazards include being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[3]

Conclusion

This compound (CAS: 1255574-42-5) is a halogenated fused heterocyclic compound with potential for application in drug discovery and development. While there is a significant lack of publicly available experimental data for this specific molecule, its structural features suggest that it warrants further investigation. The synthesis is likely achievable through established methodologies for this class of compounds. Future research should focus on its synthesis, full characterization, and comprehensive biological evaluation to explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves the reaction of a substituted dichlorofluoropyridine with an azide source, leading to the formation of the fused tetrazole ring system. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, presentation of key quantitative data, and a discussion of the underlying chemical principles. While specific experimental data for the title compound is not publicly available, this guide furnishes a representative, detailed protocol based on the well-established synthesis of analogous compounds.

Introduction

Tetrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds that are recognized as important pharmacophores in drug discovery. Their structure is isosteric to purines, allowing them to function as mimics of endogenous molecules and interact with various biological targets. The incorporation of halogen atoms, such as chlorine and fluorine, into the scaffold can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule, this compound (CAS 1255574-42-5), is a halogenated derivative with potential applications in the development of novel therapeutic agents.

The synthesis of tetrazolo[1,5-a]pyridines is most commonly achieved through the reaction of a 2-halopyridine with an azide salt.[1] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The choice of starting material, azide source, and reaction conditions can be optimized to achieve high yields and purity.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound involves the reaction of 2,6-dichloro-4-fluoropyridine with an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). The reaction with the 2-chloro substituent of the pyridine ring leads to the formation of an azidopyridine intermediate, which is in equilibrium with the fused tetrazolo[1,5-a]pyridine structure. Generally, the tetrazole form is thermodynamically more stable.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#34A853"];

"2,6-dichloro-4-fluoropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Azide Source" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,6-dichloro-4-fluoropyridine" -> "Reaction" [label="Starting Material"]; "Azide Source" -> "Reaction" [label="Reagent"]; "Reaction" -> "this compound" [label="Product"]; } dot

General Synthetic Workflow

Experimental Protocols

While a specific protocol for this compound is not available in the cited literature, the following is a detailed, representative experimental procedure based on the synthesis of analogous tetrazolo[1,5-a]pyridines from 2-halopyridines.[1] This protocol utilizes sodium azide as the azide source.

Materials:

  • 2,6-dichloro-4-fluoropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for reaction workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,6-dichloro-4-fluoropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium azide (1.5 - 2.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,6-dichloro-4-fluoropyridine and anhydrous DMF in a flask. B Add sodium azide to the solution. A->B C Heat the mixture to 80-100 °C and stir for 12-24 hours. B->C D Cool to room temperature and quench with water. C->D E Extract with ethyl acetate. D->E F Wash with water and brine. E->F G Dry, concentrate, and purify by column chromatography. F->G

Experimental Workflow Diagram

Data Presentation

Quantitative and characterization data for this compound are not currently available in the public domain. The following tables provide a template for the data that should be collected upon synthesis and characterization of the compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material2,6-dichloro-4-fluoropyridine
ReagentSodium Azide
SolventDimethylformamide (DMF)
Reaction Temperature80-100 °C
Reaction Time12-24 hours
Yield To be determined

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₅H₂ClFN₄
Molecular Weight 172.55 g/mol
Appearance To be determined
Melting Point To be determined
¹H NMR To be determined
¹³C NMR To be determined
¹⁹F NMR To be determined
Mass Spectrometry (m/z) To be determined
IR (cm⁻¹) To be determined

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,6-dichloro-4-fluoropyridine. While a specific, detailed experimental protocol and corresponding analytical data for the title compound are not yet publicly documented, the provided representative procedure, based on well-established methods for analogous compounds, offers a solid foundation for its synthesis in a research setting. The successful preparation and characterization of this compound will be a valuable contribution to the field of medicinal chemistry, enabling further investigation into its potential as a therapeutic agent. Researchers undertaking this synthesis are encouraged to meticulously document their findings to fill the current data gap in the scientific literature.

References

In-depth Technical Guide: Crystal Structure of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and experimental details of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific molecule, this paper synthesizes information on its synthesis, provides a generalized experimental protocol for crystallization, and presents a logical workflow for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of tetrazolo[1,5-a]pyridine derivatives.

Introduction

Tetrazolo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural similarity to purine nucleosides allows them to act as bioisosteres, potentially interacting with a variety of biological targets. The introduction of halogen substituents, such as chlorine and fluorine, can modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, making them attractive candidates for drug discovery programs. This guide focuses on the this compound variant, exploring its synthesis and the methodologies required for its structural elucidation.

Synthesis and Crystallization

General Synthesis Pathway

The synthesis of tetrazolo[1,5-a]pyridines can be achieved through several established routes. A common method involves the reaction of a corresponding 2-halopyridine with an azide source. In the case of this compound, the synthesis would likely proceed from a di-halogenated pyridine precursor.

Below is a generalized workflow for the synthesis of tetrazolo[1,5-a]pyridines.

G start Start: 2,6-Dihalo-4-fluoropyridine reaction Reaction under Controlled Temperature start->reaction reagent Azide Source (e.g., Sodium Azide or Trimethylsilyl Azide) reagent->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization crystallization Crystallization for X-ray Diffraction product->crystallization

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol for Crystallization

While a specific protocol for this compound is not available, a general procedure for obtaining single crystals suitable for X-ray diffraction is outlined below. This protocol is based on common techniques for small organic molecules.

Table 1: General Crystallization Protocol

StepProcedureDetails
1. Solvent Selection Perform solvent screening to identify a suitable solvent or solvent system.The ideal solvent should dissolve the compound at an elevated temperature but lead to supersaturation upon cooling. Common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like water or hexane.
2. Dissolution Dissolve the purified compound in a minimal amount of the selected hot solvent to create a saturated solution.Gentle heating may be required. Ensure all solid material is dissolved.
3. Filtration Hot filter the solution to remove any insoluble impurities.This can be done using a pre-warmed funnel and filter paper.
4. Crystal Growth Allow the filtered solution to cool slowly to room temperature.Slow cooling promotes the formation of larger, higher-quality crystals. The vessel can be loosely covered to allow for slow evaporation of the solvent.
5. Isolation Once crystals have formed, isolate them by filtration.Wash the crystals with a small amount of cold solvent to remove any residual impurities.
6. Drying Dry the crystals under vacuum or in a desiccator.Avoid high temperatures that could damage the crystals.

Structural Characterization Workflow

The determination of the crystal structure is a critical step in understanding the three-dimensional arrangement of the molecule, which in turn influences its physical and biological properties. The following diagram illustrates the logical workflow from a crystallized sample to a refined crystal structure.

G start Single Crystal of this compound xray X-ray Diffraction Data Collection start->xray processing Data Processing and Reduction xray->processing structure_solution Structure Solution (e.g., Direct Methods or Patterson) processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) Generation validation->cif database Deposition to Crystallographic Database (e.g., CCDC) cif->database

Caption: Logical workflow for crystal structure determination.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive overview of the necessary synthetic and analytical procedures to achieve this goal. The synthesis is expected to be feasible based on established methodologies for related compounds. The outlined crystallization and structure determination workflows provide a clear path for obtaining and analyzing the crystallographic data.

Future research should focus on executing these experimental plans to elucidate the precise solid-state conformation, intermolecular interactions, and packing motifs of this compound. Such data will be invaluable for computational modeling, structure-activity relationship studies, and the rational design of novel therapeutic agents based on the tetrazolo[1,5-a]pyridine scaffold. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this and related compounds to enrich the public scientific record.

An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the characterization of the solubility and stability of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. As of the compilation of this guide, specific experimental data for this compound is not publicly available. Therefore, the data presented in the tables are illustrative examples to serve as a template for researchers. The experimental protocols provided are based on established methodologies for similar heterocyclic compounds and are intended to guide the empirical determination of these properties.

Introduction

This compound is a heterocyclic compound featuring a fused tetrazole and pyridine ring system, with chloro and fluoro substitutions. Such scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3] Understanding the physicochemical properties, particularly solubility and stability, is a critical prerequisite for the development of any potential therapeutic agent. These parameters influence bioavailability, formulation, and shelf-life.[4] This guide outlines the standard experimental procedures to determine the aqueous solubility and chemical stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 1255574-42-5Chemenu
Molecular Formula C₅H₂ClFN₄Chemenu
Molecular Weight 172.55 g/mol Chemenu
SMILES FC1=CC(Cl)=CN2C1=NN=N2Chemenu

Aqueous Solubility

Aqueous solubility is a key determinant of a compound's absorption and distribution characteristics. It is typically assessed under both kinetic and thermodynamic conditions.[5]

Illustrative Solubility Data

The following table presents example data for the aqueous solubility of this compound in different media.

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic PBS, pH 7.42545.8265.4
Thermodynamic PBS, pH 7.42532.1186.0
Thermodynamic SGF, pH 1.23768.5397.0
Thermodynamic SIF, pH 6.83725.3146.6

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is determined by the precipitation of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate for 2 hours at 25°C.[7]

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions and analyze the filtrate for the concentration of the dissolved compound using UV-Vis spectrophotometry or LC-MS.[7][8]

  • Solubility Calculation: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is often determined using the shake-flask method.[9][7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility.

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_analyze Analyze (Nephelometry/LC-MS) k_incubate->k_analyze t_start Excess Solid Compound t_add_buffer Add Aqueous Buffer t_start->t_add_buffer t_equilibrate Equilibrate (24-48h) t_add_buffer->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_analyze Analyze Supernatant (HPLC/LC-MS) t_separate->t_analyze

Workflow for Solubility Determination

Chemical Stability

Assessing the chemical stability of a compound involves subjecting it to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.[10][11] These studies are typically guided by the International Council for Harmonisation (ICH) guidelines.[12]

Illustrative Stability Data (Forced Degradation)

The following table shows example results from a forced degradation study on this compound, with a target degradation of 5-20%.[12]

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation (%)No. of Degradants
Acid Hydrolysis 0.1 M HCl24 h6015.22
Base Hydrolysis 0.1 M NaOH8 h6018.91
Oxidation 3% H₂O₂24 h258.51
Thermal Solid State7 days803.10
Photolytic Solid State (ICH Q1B)1.2 million lux hours255.51
Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[11]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[10][13]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at various time points. Neutralize samples with 0.1 M HCl before analysis.[10][13]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.[14]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at specified intervals.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradants.

Experimental Protocol: pH-Dependent Stability

This study evaluates the stability of the compound across a range of pH values to determine the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Prepare solutions of this compound in each buffer and incubate at a constant temperature (e.g., 50°C).

  • Time-Point Analysis: Withdraw aliquots at multiple time points (e.g., 0, 24, 48, 72 hours).

  • Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. A plot of log(k) versus pH will indicate the pH-rate profile and the pH of optimal stability.

Visualization: Stability Testing Workflow

G cluster_forced_degradation Forced Degradation (ICH Guidelines) cluster_ph_stability pH-Dependent Stability fd_start Compound Solution/Solid fd_acid Acid Hydrolysis (HCl, Heat) fd_start->fd_acid fd_base Base Hydrolysis (NaOH, Heat) fd_start->fd_base fd_ox Oxidation (H₂O₂) fd_start->fd_ox fd_thermal Thermal (Heat) fd_start->fd_thermal fd_photo Photolytic (Light) fd_start->fd_photo fd_analyze Analyze by Stability-Indicating HPLC fd_acid->fd_analyze fd_base->fd_analyze fd_ox->fd_analyze fd_thermal->fd_analyze fd_photo->fd_analyze ph_start Compound in Buffers (pH 2-12) ph_incubate Incubate at Constant Temp ph_start->ph_incubate ph_sample Sample at Time Points ph_incubate->ph_sample ph_analyze Quantify Parent Compound (HPLC) ph_sample->ph_analyze ph_plot Plot ln(C) vs. Time Determine Rate Constants ph_analyze->ph_plot

Workflow for Stability Assessment

Conclusion

The solubility and stability of this compound are fundamental properties that must be empirically determined to support its development as a potential drug candidate. While specific data for this molecule are not yet in the public domain, the protocols outlined in this guide provide a robust framework for researchers to generate this critical information. The methodologies for kinetic and thermodynamic solubility, along with forced degradation and pH-rate profiling, are standard in the pharmaceutical industry and will yield the necessary data to inform formulation development, predict in vivo behavior, and establish appropriate storage conditions. Studies on similar tetrazolo[1,5-a]pyridine systems suggest that good thermal stability may be an inherent feature of this scaffold.[15][16]

References

Quantum Chemical Calculations for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed methodologies and data interpretation strategies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the tetrazolo[1,5-a]pyridine scaffold in various biologically active molecules.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to investigate the structural, electronic, and spectroscopic properties of such molecules. These computational approaches, particularly Density Functional Theory (DFT), are instrumental in understanding molecular behavior at the atomic level, guiding synthesis efforts, and predicting the physicochemical properties relevant to drug design.

This guide will detail the standard computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

Computational Methodology

The theoretical investigation of this compound is typically performed using the Gaussian suite of programs or similar software packages.[3] A common and reliable method for such studies is the Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4][5] This method has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.

Experimental Protocols/Computational Workflow:

  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro). The chemical structure can be represented by the SMILES string: FC1=CC(Cl)=CN2C1=NN=N2.[6]

  • Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation. The optimization is typically performed using the B3LYP functional with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution in the molecule, including polarization and diffuse functions.[4][7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[8]

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a local minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.[4]

  • Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[8]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly useful in understanding intermolecular interactions.[9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[10]

  • Spectroscopic Simulations:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for comparison with experimental data.[4]

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions.[4]

A generalized workflow for these quantum chemical calculations is depicted in the following diagram:

G Computational Chemistry Workflow for Molecular Analysis A Initial Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->D D->B Re-optimize E Electronic Property Calculations D->E Proceed F Frontier Molecular Orbitals (HOMO-LUMO) E->F G Molecular Electrostatic Potential (MEP) E->G H Spectroscopic Simulations (NMR, UV-Vis) E->H I Data Analysis and Interpretation F->I G->I H->I

Caption: A flowchart of the quantum chemical calculation process.

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-ClValue
C-FValue
N-N (tetrazole ring)Value
C-N (pyridine ring)Value
Bond AngleC-C-ClValue
C-C-FValue
N-N-N (tetrazole ring)Value
Dihedral AngleC-C-C-N (pyridine ring)Value

Table 2: Calculated Vibrational Frequencies

ModeWavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
ν₁ValueValueValueC-H stretch
ν₂ValueValueValueC-Cl stretch
ν₃ValueValueValueC-F stretch
ν₄ValueValueValueRing breathing

Table 3: Electronic Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue

Visualization of Molecular Properties

Visual representations of the calculated molecular properties are crucial for a qualitative understanding of the molecule's behavior.

Molecular Orbitals and Electrostatic Potential:

The relationship between a molecule's electronic structure and its reactivity can be visualized through its frontier molecular orbitals and molecular electrostatic potential.

G Conceptual Relationship of Molecular Properties A Optimized Molecular Geometry B Electronic Structure Calculation A->B C HOMO (Highest Occupied Molecular Orbital) B->C D LUMO (Lowest Unoccupied Molecular Orbital) B->D E Molecular Electrostatic Potential (MEP) B->E F Electron Donor Regions (Nucleophilic Sites) C->F G Electron Acceptor Regions (Electrophilic Sites) D->G E->F E->G H Prediction of Chemical Reactivity F->H G->H

Caption: Interrelation of calculated properties and chemical reactivity.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for the detailed characterization of this compound. The methodologies outlined in this guide allow for the determination of its stable geometry, vibrational spectra, and electronic properties. This information is invaluable for predicting the molecule's reactivity, understanding its spectroscopic signatures, and guiding the design of new derivatives with desired biological activities. The synergy between computational predictions and experimental validation is key to advancing the development of novel therapeutic agents based on the tetrazolo[1,5-a]pyridine scaffold.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific biological activities of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. The following application notes and protocols are based on the known biological activities of structurally related tetrazolo[1,5-a]pyridine derivatives and other similar heterocyclic compounds. These notes are intended to serve as a comprehensive guide for initiating the investigation of this novel compound.

Introduction

The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif present in numerous compounds with a wide array of biological activities. Derivatives of this and similar structures have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The presence of a tetrazole ring, a well-known bioisostere for a carboxylic acid group, often imparts favorable pharmacological properties.[4][5] The specific substitutions of a chloro and a fluoro group on the this compound molecule suggest that it may possess unique electronic and lipophilic characteristics that could influence its biological profile.

This document outlines potential biological activities for investigation and provides detailed protocols for in vitro screening to guide the initial characterization of this compound.

Potential Biological Activities for Investigation

Based on the activities of related compounds, the primary areas of investigation for this compound should include:

  • Anticancer Activity: Many fused heterocyclic systems containing tetrazole and pyridine rings have demonstrated potent cytotoxic and proapoptotic effects against various cancer cell lines.[1][6][7][8]

  • Antimicrobial Activity: The tetrazolo[1,5-a]pyridine core has been associated with antibacterial and antifungal properties.[2][3][9]

  • Enzyme Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of enzymes like aldose reductase, suggesting a potential for enzyme-targeted activities.[10]

Data Presentation: Hypothetical Screening Results

The following tables represent a hypothetical data structure for summarizing the initial screening results for this compound.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)U-87 MG (Glioblastoma)
This compoundTBDTBDTBD
Doxorubicin (Control)0.050.080.12

TBD: To Be Determined

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundTBDTBDTBD
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A2

TBD: To Be Determined, N/A: Not Applicable

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Value H->I

MTT Assay Workflow
In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Objective: To determine the MIC of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial and fungal inoculum (adjusted to 0.5 McFarland standard)

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Add Inoculum to Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (18-48h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Broth Microdilution Workflow

Hypothetical Signaling Pathway Modulation

Given that many anticancer agents derived from similar heterocyclic scaffolds act by inducing apoptosis, a plausible mechanism of action for this compound could involve the modulation of key apoptotic signaling pathways.

Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Compound 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway

This diagram illustrates how this compound might induce apoptosis through the intrinsic pathway by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.

Conclusion

While specific biological data for this compound is not yet available, the protocols and potential activities outlined in this document provide a solid framework for its initial investigation. The structural similarity to other biologically active tetrazolo[1,5-a]pyridines and related heterocyclic systems suggests that this compound is a promising candidate for anticancer and antimicrobial screening. The provided experimental designs are standard, robust, and should yield valuable preliminary data to guide further research and development efforts.

References

Application Notes and Protocols for the Exploration of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the biological activities and established protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is limited. The following application notes and protocols are presented as a predictive guide for researchers and scientists based on the established roles of structurally related heterocyclic compounds in drug discovery, such as pyrazolo[1,5-a]pyridines and other nitrogen-containing ring systems.

Introduction to the Potential of Halogenated Tetrazolo[1,5-a]pyridines

The tetrazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered interest in medicinal chemistry. The fusion of a tetrazole ring with a pyridine ring creates a unique electronic and structural framework that can engage with various biological targets. The incorporation of halogen atoms, specifically chlorine and fluorine, at positions 6 and 8 respectively, can significantly modulate the physicochemical properties of the molecule. These modifications can influence metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a compound of interest for screening in various disease models.

Derivatives of similar heterocyclic systems, such as pyrazolo[1,5-a]pyridines, have demonstrated a wide range of biological activities, including antitubercular and anticancer properties.[1][2][3] The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting its importance as a pharmacophore.[4]

Hypothetical Application Note: Initial Screening of this compound

This section outlines a potential workflow for the initial biological evaluation of this compound.

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel chemical entity.

Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target ID Target Identification and Validation HTS High-Throughput Screening Target ID->HTS Assay Development Hit ID Hit Identification HTS->Hit ID Data Analysis Lead Gen Lead Generation Hit ID->Lead Gen SAR Studies Lead Opt Lead Optimization Lead Gen->Lead Opt Medicinal Chemistry In Vitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead Opt->In Vitro In Vivo In Vivo Efficacy and PK/PD Studies In Vitro->In Vivo Tox Toxicology Studies In Vivo->Tox Candidate Candidate Selection Tox->Candidate

A generalized workflow for drug discovery and development.
Hypothetical Screening Cascade

Based on the activities of related compounds, a primary screening cascade for this compound could include assays for anticancer, antimicrobial, and anti-inflammatory activities.

Assay Type Specific Assay Cell Line / Organism Primary Endpoint Potential Target Class
Anticancer Cell Viability Assay (e.g., MTT, CellTiter-Glo®)Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)IC50 (50% inhibitory concentration)Kinases, Apoptosis regulators
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayMycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coliMIC (µg/mL or µM)Cell wall synthesis enzymes, DNA gyrase
Anti-inflammatory Nitric Oxide (NO) Inhibition Assay in MacrophagesRAW 264.7 murine macrophagesInhibition of LPS-induced NO productionCyclooxygenase (COX), Lipoxygenase (LOX)
Kinase Inhibition In vitro Kinase Panel ScreenRecombinant kinases (e.g., EGFR, VEGFR, Src)IC50 or Percent InhibitionProtein Kinases
Hypothetical Signaling Pathway Inhibition

Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a hypothetical inhibition of a generic receptor tyrosine kinase (RTK) pathway.

Signaling Pathway Inhibition cluster_pathway Cell Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds and Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine Compound->RTK Inhibits

Hypothetical inhibition of an RTK signaling pathway.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be performed to assess the biological activity of a novel compound like this compound.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Screening

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9 broth with supplements)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., rifampicin)

  • Resazurin solution (for viability indication)

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial culture to a logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the suspension in the broth medium to the final required cell density.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

    • Also, prepare wells for a negative control (broth only), a positive control (broth with bacteria and no compound), and a positive antibiotic control.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Growth Assessment:

    • After incubation, add the resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound at which no color change is observed (i.e., the well remains blue).

Conclusion

While specific data on this compound is not yet prevalent in scientific literature, its chemical structure suggests significant potential as a scaffold for the development of novel therapeutic agents. The presence of a halogenated pyridine ring fused to a tetrazole offers a promising starting point for medicinal chemistry campaigns. The provided hypothetical workflows and protocols serve as a foundational guide for researchers to begin the systematic evaluation of this and other novel heterocyclic compounds in the pursuit of new drugs. Further synthesis of derivatives and comprehensive biological testing are essential to elucidate the therapeutic promise of this chemical class.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-8-fluorotetrazolo[1,5-a]pyridine scaffold, while of interest, is not extensively documented in current medicinal chemistry literature. However, the closely related bioisostere, the pyrazolo[1,5-a]pyrimidine scaffold, is a well-established and privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1][2][3] This document will focus on the pyrazolo[1,5-a]pyrimidine scaffold as a representative framework to illustrate its application in medicinal chemistry, with a specific focus on its role in the inhibition of Pim-1 kinase, a crucial target in oncology.[4]

Application Notes

The pyrazolo[1,5-a]pyrimidine core is recognized for its ability to mimic the purine structure of ATP, enabling it to effectively bind to the ATP-binding pocket of various kinases.[1][2] This interaction makes it a versatile scaffold for the design of potent and selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a significant class of therapeutic agents.[1][2]

One of the key advantages of the pyrazolo[1,5-a]pyrimidine scaffold is its synthetic tractability. The core structure can be readily synthesized through various methods, such as the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[3] This allows for the facile introduction of a wide range of substituents at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation.[4] It is overexpressed in various cancers, making it an attractive target for anticancer drug development. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase.[4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding site of the enzyme and preventing the phosphorylation of its downstream substrates.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.

Compound IDR1 GroupR2 GroupPim-1 IC50 (nM)[4]
1a Phenyl-NH245
1b 4-Fluorophenyl-NH238
1c 4-Chlorophenyl-NH-c-propyl22
1d 4-Methoxyphenyl-NH-c-propyl15

Experimental Protocols

1. General Synthesis of 3-Aryl-5-aminopyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which can be adapted to produce a variety of derivatives.[4]

  • Step 1: Synthesis of 3-(Dimethylamino)-2-arylacrylonitrile:

    • To a solution of the appropriately substituted aryl acetonitrile (1.0 eq) in anhydrous DMF (0.2 M), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the mixture into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired acrylonitrile intermediate.

  • Step 2: Synthesis of 3-Aryl-1H-pyrazol-5-amine:

    • Suspend the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol (0.3 M).

    • Add hydrazine hydrate (1.5 eq) and glacial acetic acid (0.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the 3-aryl-1H-pyrazol-5-amine.

  • Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core:

    • Combine the 3-aryl-1H-pyrazol-5-amine (1.0 eq) and a suitable β-dicarbonyl compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the final pyrazolo[1,5-a]pyrimidine derivative.

2. In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 values of test compounds against Pim-1 kinase.[4]

  • Materials:

    • Recombinant human Pim-1 kinase

    • Fluorescein-labeled peptide substrate (e.g., FL-Peptide 22)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • 384-well microplate

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control wells).

    • Add 5 µL of Pim-1 kinase solution (at a final concentration of, for example, 200 pM) to each well.

    • Add 2.5 µL of the peptide substrate/ATP mixture (final concentrations of, for example, 100 nM and 10 µM, respectively) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a suitable stop solution (e.g., 10 mM EDTA).

    • Read the fluorescence polarization on a compatible microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizations

G General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Aryl Acetonitrile Aryl Acetonitrile Acrylonitrile Intermediate Acrylonitrile Intermediate Aryl Acetonitrile->Acrylonitrile Intermediate DMF-DMA Hydrazine Hydrazine Beta-Dicarbonyl Compound Beta-Dicarbonyl Compound Aminopyrazole Intermediate Aminopyrazole Intermediate Acrylonitrile Intermediate->Aminopyrazole Intermediate Hydrazine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Aminopyrazole Intermediate->Pyrazolo[1,5-a]pyrimidine Beta-Dicarbonyl Compound

Caption: Synthetic scheme for pyrazolo[1,5-a]pyrimidines.

G Simplified Pim-1 Signaling Pathway Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors STATs STATs Cytokine Receptors->STATs Pim-1 Pim-1 STATs->Pim-1 Transcription Bad Bad Pim-1->Bad Phosphorylation (Inhibition) p21 p21 Pim-1->p21 Phosphorylation (Inhibition) Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim-1 Inhibition Cell Survival Cell Survival Bad->Cell Survival Promotes Apoptosis (when active) Proliferation Proliferation p21->Proliferation Inhibits Cell Cycle (when active)

Caption: Pim-1 signaling and inhibition.

References

Application Notes and Protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature and databases, we must report that there is currently no publicly available information regarding the kinase inhibitory activity of the specific compound 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine . Our investigation did not yield any studies detailing its biological evaluation, including targeted kinases, quantitative data such as IC50 values, or the experimental protocols used for such assessments.

While the tetrazolo[1,5-a]pyridine scaffold is a component of various biologically active molecules, and related heterocyclic systems have been explored as kinase inhibitors, data for the 6-chloro-8-fluoro substituted derivative is absent from the reviewed literature. The existence of this compound is noted by chemical suppliers (CAS 1255574-42-5), but its biological properties remain uncharacterized in the public domain.

Therefore, we are unable to provide the requested detailed Application Notes, Protocols, and visualizations for the kinase inhibitory activity of this compound at this time.

We recommend that researchers interested in the potential kinase inhibitory profile of this compound would need to undertake initial screening and profiling studies. These would involve:

  • Primary Kinase Screening: Testing the compound against a broad panel of kinases to identify potential targets.

  • Dose-Response Assays: Determining the potency (e.g., IC50 values) of the compound against any identified kinase hits.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Cell-Based Assays: Evaluating the compound's effect on cellular signaling pathways downstream of the identified target kinases.

Should data on the kinase inhibitory activity of this compound become publicly available, we would be pleased to revisit this topic and generate the comprehensive documentation you require. We remain committed to providing accurate and data-driven scientific information to support your research and development endeavors.

Application Notes and Protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine: Antimicrobial and Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This document provides a summary of the currently available scientific information regarding the antimicrobial and antifungal applications of the compound 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. Extensive searches of scientific literature and patent databases have been conducted to collate and present relevant data for researchers, scientists, and drug development professionals. However, it is important to note that at the time of this publication, there is a significant lack of specific data on the biological activity of this particular compound.

Introduction

Tetrazolo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to purine nucleosides, suggesting potential interactions with biological systems. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of organic molecules, including their lipophilicity and electronic characteristics, which in turn can influence their biological activity. This has been observed in various classes of antimicrobial and antifungal agents where halogenation enhances efficacy. Despite the promising structural features of this compound, there is a notable absence of published research investigating its antimicrobial and antifungal properties.

Current State of Research

A comprehensive review of scientific databases reveals no specific studies detailing the antimicrobial or antifungal efficacy of this compound. While research exists on the biological activities of related pyridine and tetrazole-containing compounds, direct extrapolation of these findings to the titled compound is not scientifically rigorous. The unique combination of the tetrazolo[1,5-a]pyridine core with chloro and fluoro substituents at the 6 and 8 positions, respectively, presents a novel chemical entity for which biological data is not yet available.

Postulated Signaling Pathways and Mechanisms of Action (Hypothetical)

In the absence of experimental data for this compound, we can hypothesize potential mechanisms of action based on the activities of structurally related compounds. For instance, some nitrogen-containing heterocyclic compounds are known to interfere with microbial DNA synthesis, inhibit essential enzymes, or disrupt cell membrane integrity.

Below is a hypothetical workflow for investigating the antimicrobial mechanism of a novel compound like this compound.

G cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation A Compound Synthesis (this compound) B Primary Antimicrobial/ Antifungal Screening (e.g., Disk Diffusion, MIC) A->B Test Compound C Cellular Target Identification B->C Active Compound D Enzyme Inhibition Assays C->D Investigate Specific Pathways E Membrane Permeability Assays C->E Investigate Specific Pathways F Nucleic Acid/ Protein Synthesis Inhibition Assays C->F Investigate Specific Pathways G Animal Model Infection Studies D->G Confirmed Mechanism E->G Confirmed Mechanism F->G Confirmed Mechanism H Toxicity and Pharmacokinetic Profiling G->H Efficacy in Vivo

Caption: Hypothetical workflow for antimicrobial drug discovery.

Proposed Experimental Protocols

For researchers interested in investigating the antimicrobial and antifungal potential of this compound, the following standard protocols are recommended as a starting point.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Method: Kirby-Bauer disk diffusion susceptibility test.

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

  • Inoculum Spreading: Evenly spread a standardized microbial suspension onto the surface of the agar plates.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under the same conditions as for the MIC assay.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around the disk.

The following diagram illustrates the general workflow for these proposed antimicrobial susceptibility tests.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C H Apply Compound-impregnated Disks A->H B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D G Spread Inoculum on Agar Plate B->G C->D E Incubate D->E F Determine MIC E->F G->H I Incubate H->I J Measure Zone of Inhibition I->J

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Data Summary

As no experimental data for this compound is available in the scientific literature, a table summarizing its quantitative antimicrobial and antifungal data cannot be provided at this time. Researchers who undertake the study of this compound are encouraged to publish their findings to contribute to the scientific knowledge base.

Conclusion

While the chemical structure of this compound suggests potential for biological activity, there is currently no published evidence to support its application as an antimicrobial or antifungal agent. The protocols and hypothetical frameworks provided herein are intended to serve as a guide for future research in this area. Further investigation is required to determine the efficacy and mechanism of action of this compound.

Experimental protocols for using 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyridine class of molecules.[1] Compounds with similar structural motifs, such as pyrazolo[1,5-a]pyridine derivatives, have shown promising biological activities, including antitubercular and anticancer properties.[2][3][4][5] The protocols described below are representative methods for evaluating the potential therapeutic applications of this compound in cellular assays. These protocols are intended for researchers, scientists, and professionals in drug development.

I. In Vitro Cytotoxicity Assessment against Human Cancer Cell Lines

This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines using a colorimetric assay.

A. Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Representative Quantitative Data

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
HeLa15.20.8
A54922.51.2
MCF-718.90.9

C. Experimental Workflow

cluster_workflow MTT Assay Workflow prep Prepare Cell Culture seed Seed Cells in 96-well Plates prep->seed treat Treat with Compound seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read analyze Analyze Data (IC50) read->analyze cluster_workflow MABA Assay Workflow prep Prepare Compound Dilutions inoculate Inoculate with M. tuberculosis prep->inoculate incubate1 Incubate for 7 days inoculate->incubate1 add_reagent Add Alamar Blue incubate1->add_reagent incubate2 Incubate for 24h add_reagent->incubate2 read Read Results (Color Change) incubate2->read analyze Determine MIC read->analyze cluster_pathway Proposed Intrinsic Apoptosis Pathway compound 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 Activation cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the agrochemical applications of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is limited. The following application notes and protocols are based on established research methodologies for structurally related tetrazolo[1,5-a]pyridine and analogous heterocyclic compounds in the field of agrochemical discovery. These should be considered as representative templates and require adaptation and validation for the specific compound of interest.

Introduction

This compound is a halogenated heterocyclic compound belonging to the tetrazolo[1,5-a]pyridine class. This scaffold is of significant interest in medicinal and agrochemical research due to its unique chemical properties and biological activity. Fused heterocyclic systems containing pyridine and tetrazole rings are known to be key components in a variety of bioactive molecules, including herbicides, fungicides, and insecticides. The presence of chlorine and fluorine substituents can significantly influence the compound's metabolic stability, membrane permeability, and binding affinity to target proteins, making it a promising scaffold for the development of novel agrochemicals.

This document provides an overview of the potential applications of this compound in agrochemical research, including its role as a key synthetic intermediate and its potential as a lead structure for the development of new active ingredients. Detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activity are provided as a starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related agrochemical compounds is presented in Table 1. These properties are crucial for formulation development and for understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound and Representative Agrochemicals

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compoundC₅H₂ClFN₄172.55-1.85
A Representative HerbicideC₁₄H₁₃F₃N₄O₂S358.34185-1872.6
A Representative FungicideC₁₈H₁₄Cl₂N₂O₂377.22145-1473.9
A Representative InsecticideC₁₀H₁₀ClN₅O267.68178-1800.9

Note: Data for representative agrochemicals are illustrative and sourced from publicly available databases.

Synthesis and Derivatization

This compound can serve as a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the chloro group with a nucleophile, a common strategy in the synthesis of agrochemical candidates.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 150 °C for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired derivative.

Synthesis_Workflow start 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) nucleophile->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Work-up & Filtration reaction->workup purification Column Chromatography workup->purification product Substituted Derivative purification->product Herbicidal_Assay_Workflow start Sow Seeds of Weed and Crop Species application Apply Test Compound Solution to Soil start->application incubation Incubate in Greenhouse (14-21 days) application->incubation evaluation Visually Assess Growth Inhibition incubation->evaluation ic50 Calculate IC50 Value evaluation->ic50 Fungicidal_Signaling_Pathway compound Tetrazolo[1,5-a]pyridine Derivative enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Biosynthesis membrane Fungal Cell Membrane Disruption ergosterol->membrane Component of

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of tetrazolo[1,5-a]pyridines, including this compound, is the reaction of a corresponding 2-halopyridine with an azide source. In this specific case, the likely starting material is 2,6-dichloro-4-fluoropyridine. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom at the 2-position by an azide ion, followed by an intramolecular cyclization to form the fused tetrazole ring.

Q2: What are the common azide sources and reaction conditions used for this synthesis?

A2: Common azide sources include sodium azide (NaN₃) and trimethylsilyl azide (TMSN₃).

  • When using sodium azide , the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An additive like ammonium chloride is often used to generate hydrazoic acid in situ, which is believed to be the active azidating agent.

  • When trimethylsilyl azide (TMSN₃) is used, a fluoride source such as tetrabutylammonium fluoride (TBAF) is often employed as a catalyst.[1]

These reactions are generally conducted at elevated temperatures.

Q3: Are there any significant safety precautions I should be aware of when performing this synthesis?

A3: Yes, this synthesis involves hazardous materials and requires strict safety protocols.

  • Sodium Azide (NaN₃): This reagent is highly toxic and can be fatal if swallowed or absorbed through the skin.[2] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]

  • Hydrazoic Acid (HN₃): Sodium azide can react with acids to form hydrazoic acid, which is a highly toxic and explosive gas.[4][5] Therefore, acidic conditions should be carefully controlled, and the reaction setup should be appropriately vented.

  • Heavy Metal Azides: Azides can form highly shock-sensitive and explosive salts with heavy metals like lead, copper, silver, and zinc.[3][6] Avoid using metal spatulas for handling sodium azide and ensure that the reaction waste is not disposed of in sinks with lead or copper pipes.[5][6]

  • Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for quenching residual azide is the addition of sodium nitrite under acidic conditions.[6]

Q4: How can I purify the final product, this compound?

A4: Purification of tetrazolo[1,5-a]pyridines can be achieved through several methods.

  • Precipitation: The product may precipitate from the reaction mixture upon cooling or by adjusting the pH of the aqueous workup solution.

  • Extraction: Liquid-liquid extraction is a common purification step. Due to the polar nature of the tetrazole ring, the product might have some solubility in the aqueous phase, so careful selection of the extraction solvent and pH is necessary.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined based on the polarity of the product and any impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.- Increase Temperature: Gradually increase the reaction temperature, but be mindful that higher temperatures can sometimes favor the formation of the isomeric 2-azidopyridine.- Check Reagent Quality: Ensure that the starting materials and reagents are pure and dry.
Sub-optimal Reagents: The choice of azide source or catalyst may not be ideal for this specific substrate.- Alternative Azide Source: If using sodium azide, consider trying trimethylsilyl azide (TMSN₃) with a fluoride catalyst like TBAF, which can sometimes give higher yields.[1]- Catalyst Screening: If applicable, screen different catalysts or additives to improve the reaction rate and yield.
Presence of a Major Side Product Formation of 2-Azidopyridine Isomer: Tetrazolo[1,5-a]pyridines can exist in equilibrium with the corresponding 2-azidopyridines.- Solvent Polarity: This equilibrium is influenced by the solvent. More polar solvents like DMSO or DMF tend to favor the tetrazole form.[7]- Temperature Control: Higher temperatures can shift the equilibrium towards the 2-azidopyridine. Running the reaction at a lower temperature for a longer duration might favor the desired tetrazole product.
Dehalogenation or Other Side Reactions: The reaction conditions may be too harsh, leading to the loss of the chloro or fluoro substituents or other undesired reactions.- Milder Conditions: Attempt the reaction under milder temperature conditions.- Protecting Groups: If specific functionalities are interfering with the reaction, consider the use of protecting groups.
Difficulty in Product Isolation and Purification Product is Water-Soluble: The polarity of the tetrazole ring can lead to significant solubility in water, making extraction difficult.- Salting Out: During the aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.- Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.- pH Adjustment: The product's solubility in the aqueous phase will be pH-dependent. Experiment with adjusting the pH to find the point of minimum solubility for precipitation or to facilitate extraction into an organic solvent.
Product Co-elutes with Impurities during Chromatography: The polarity of the product may be very similar to that of a major impurity.- Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Tetrazolo[1,5-a]pyridines from 2-Halopyridines

Starting MaterialAzide SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridineTMSN₃TBAF·xH₂ON/A852490[1]
2-ChloropyridineNaN₃NH₄ClDMF1001285General Protocol
2,3-DichloropyridineNaN₃NH₄ClDMSO1201878General Protocol
2-Chloro-5-nitropyridineNaN₃N/AAcetonitrile80692General Protocol

Note: The data in this table is representative of typical conditions and yields for the synthesis of tetrazolo[1,5-a]pyridines and may need to be optimized for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Azide

Materials:

  • 2,6-dichloro-4-fluoropyridine (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-fluoropyridine, sodium azide, ammonium chloride, and DMF.

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and stir.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound using Trimethylsilyl Azide

Materials:

  • 2,6-dichloro-4-fluoropyridine (1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.5 equiv)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (0.1 equiv)

  • Acetonitrile

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloro-4-fluoropyridine, acetonitrile, and TBAF·xH₂O.

  • Add trimethylsilyl azide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 85 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_pyridine 2,6-dichloro-4-fluoropyridine reaction Solvent (e.g., DMF) Heat (85-120°C) Catalyst (if applicable) start_pyridine->reaction start_azide Azide Source (NaN3 or TMSN3) start_azide->reaction workup Aqueous Workup Extraction reaction->workup Reaction Completion purification Column Chromatography or Recrystallization workup->purification product 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_completion Reaction Complete? start->check_completion Yes side_product Major Side Product? start->side_product No increase_time_temp Increase Time/Temp check_completion->increase_time_temp No check_reagents Check Reagent Quality check_completion->check_reagents Yes success Optimized Yield increase_time_temp->success check_reagents->success azide_isomer Azide Isomer? side_product->azide_isomer Yes purification_issue Purification Difficulty? side_product->purification_issue No adjust_solvent_temp Adjust Solvent/Temp azide_isomer->adjust_solvent_temp Yes other_side_product Use Milder Conditions azide_isomer->other_side_product No adjust_solvent_temp->success other_side_product->success optimize_extraction Optimize Extraction/pH purification_issue->optimize_extraction Yes purification_issue->success No alt_purification Try Alt. Chromatography/ Recrystallization optimize_extraction->alt_purification alt_purification->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The main challenges stem from its chemical properties as a halogenated, nitrogen-containing heterocyclic compound. These include:

  • High Polarity: The tetrazole ring imparts significant polarity, which can lead to issues with solubility and interaction with silica gel during chromatography.

  • Potential for Co-elution: Impurities with similar structures, such as isomers or starting materials, may co-elute during chromatographic separation.[1]

  • Thermal Instability: Some halogenated heterocyclic compounds can be sensitive to heat, potentially leading to degradation during solvent evaporation or high-temperature purification techniques.

  • Acid Sensitivity: The nitrogen atoms in the heterocyclic system can interact with acidic stationary phases like silica gel, which may cause peak tailing in chromatography or degradation of the compound.

Q2: What are the most common impurities I should expect?

A2: Common impurities can originate from the starting materials or side reactions during synthesis. For a typical synthesis from a di-substituted aminopyridine, potential impurities include:

  • Unreacted 2-amino-3-fluoro-5-chloropyridine.

  • Isomeric byproducts formed during the tetrazole ring formation.

  • Hydrolysis products if the compound is exposed to acidic or basic conditions.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify the presence of any residual solvents or impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Recrystallization

Issue 1: The compound does not crystallize from the solution.

  • Possible Cause: The solution may not be supersaturated, either because too much solvent was used or the compound's concentration is too low.

  • Solution:

    • Concentrate the solution by gently heating it to evaporate some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Cool the solution slowly. Rapid cooling can sometimes inhibit crystal formation.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound might be lower than the boiling point of the solvent, or significant impurities are present.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

Issue 3: The recovered yield is very low.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Ensure the minimum amount of hot solvent was used for dissolution.

    • Cool the solution in an ice bath to maximize crystal precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

DOT script for the recrystallization troubleshooting workflow:

G start Recrystallization Issue issue1 No Crystals Forming start->issue1 issue2 Compound Oils Out start->issue2 issue3 Low Yield start->issue3 cause1a Not Supersaturated issue1->cause1a cause2a High Impurity / Solvent BP > MP issue2->cause2a cause3a High Solubility in Mother Liquor issue3->cause3a sol1a Concentrate Solution cause1a->sol1a sol1b Induce Crystallization cause1a->sol1b sol2a Reheat and Add Co-solvent cause2a->sol2a sol3a Minimize & Cool Solvent cause3a->sol3a

Recrystallization Troubleshooting Workflow
Flash Column Chromatography

Issue 1: Poor separation of the compound from impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Solution:

    • Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal mobile phase that gives good separation (Rf value of ~0.3 for the target compound).

    • Consider using a different stationary phase, such as alumina or a bonded silica, if the compound interacts too strongly with silica gel.[2]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 2: The compound does not elute from the column.

  • Possible Cause: The compound may be too polar for the chosen solvent system or it might be irreversibly adsorbed onto the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. A small percentage of methanol in dichloromethane can be effective for eluting polar compounds.

    • If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) can improve elution.

Issue 3: The compound appears to be degrading on the column.

  • Possible Cause: The silica gel is acidic and may be causing the degradation of your acid-sensitive compound.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.

    • Use a less acidic stationary phase like neutral alumina.

    • Minimize the time the compound spends on the column by running the chromatography as quickly as possible.

DOT script for the flash chromatography troubleshooting workflow:

G start Flash Chromatography Issue issue1 Poor Separation start->issue1 issue2 Compound Doesn't Elute start->issue2 issue3 On-Column Degradation start->issue3 cause1a Suboptimal Mobile Phase issue1->cause1a cause2a Compound Too Polar / Adsorbed issue2->cause2a cause3a Acidic Silica Gel issue3->cause3a sol1a Optimize Solvent via TLC cause1a->sol1a sol1b Use Gradient Elution cause1a->sol1b sol2a Increase Eluent Polarity cause2a->sol2a sol2b Add Mobile Phase Modifier cause2a->sol2b sol3a Deactivate Silica / Use Alumina cause3a->sol3a

Flash Chromatography Troubleshooting
High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak tailing is observed for the main compound.

  • Possible Cause: Secondary interactions between the basic nitrogen atoms of the tetrazolo[1,5-a]pyridine ring and residual silanol groups on the C18 column.

  • Solution:

    • Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active silanol sites.

    • Adjust the pH of the mobile phase. Using a buffer to maintain a consistent pH can often improve peak shape.

    • Use a column with end-capping to minimize exposed silanol groups.

Issue 2: Inadequate separation from a closely eluting impurity.

  • Possible Cause: The mobile phase composition or the column chemistry is not providing sufficient selectivity.

  • Solution:

    • Modify the mobile phase composition. For reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact resolution.

    • Try a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds through pi-pi interactions.[1]

    • Adjust the column temperature. Sometimes a change of ±10°C can improve resolution.[1]

DOT script for the HPLC troubleshooting workflow:

G start HPLC Issue issue1 Peak Tailing start->issue1 issue2 Poor Resolution start->issue2 cause1a Secondary Silanol Interactions issue1->cause1a cause2a Insufficient Selectivity issue2->cause2a sol1a Add Mobile Phase Modifier (TEA) cause1a->sol1a sol1b Adjust Mobile Phase pH cause1a->sol1b sol2a Modify Mobile Phase Composition cause2a->sol2a sol2b Change Stationary Phase (e.g., PFP) cause2a->sol2b sol2c Adjust Column Temperature cause2a->sol2c

HPLC Purification Troubleshooting

Data Presentation: Purification Parameters

The following tables summarize typical starting conditions and expected outcomes for the purification of this compound.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Expected RecoveryPurity
EthanolLowHighGood>98%
IsopropanolLowModerateModerate>99%
AcetonitrileModerateHighFair>97%
Ethyl AcetateLowModerateGood>98%

Table 2: Flash Column Chromatography Parameters

Stationary PhaseMobile Phase (Gradient)Expected YieldFinal Purity (by HPLC)
Silica Gel10% to 50% Ethyl Acetate in Hexane80-90%>98%
Neutral Alumina5% to 40% Ethyl Acetate in Dichloromethane85-95%>99%

Table 3: Preparative HPLC Conditions

Column TypeMobile PhaseFlow RateExpected Purity
C18 (Reversed-Phase)40-60% Acetonitrile in Water (with 0.1% Formic Acid)10-20 mL/min>99.5%
PFP (Pentafluorophenyl)30-50% Methanol in Water10-20 mL/min>99.5%

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., up to 50% ethyl acetate in hexane) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative HPLC
  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Method Setup: Equilibrate the preparative C18 column with the starting mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).

  • Injection: Inject the sample onto the column.

  • Elution and Fractionation: Run the HPLC method, collecting fractions corresponding to the main product peak as detected by UV absorbance.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. If the product is in an aqueous solution, it may require lyophilization or extraction into an organic solvent.

  • Final Product Isolation: Dry the final product under high vacuum.

References

Byproducts and side reactions in 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of a dihalopyridine precursor, specifically 2,4-dichloro-6-fluoropyridine, with an azide source, such as sodium azide. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the fused tetrazole ring system.

Q2: What are the most common byproducts or side reactions to be aware of during the synthesis?

A2: The primary challenges in this synthesis revolve around regioselectivity and the inherent tetrazolo-azido equilibrium. The main potential byproducts are:

  • Isomeric Tetrazolo[1,5-a]pyridine: Nucleophilic attack of the azide ion at the C4 position of 2,4-dichloro-6-fluoropyridine would lead to the formation of the undesired isomer, 8-chloro-6-fluorotetrazolo[1,5-a]pyridine.

  • 2-Azidopyridine Intermediate: The final tetrazolo[1,5-a]pyridine product exists in equilibrium with its open-chain tautomer, 2-azido-4-chloro-6-fluoropyridine. The position of this equilibrium is sensitive to factors like solvent polarity and temperature, and the azido intermediate may be isolated as a significant byproduct under certain conditions.

  • Incomplete Reaction: Unreacted 2,4-dichloro-6-fluoropyridine can remain if the reaction conditions (temperature, time, stoichiometry) are not optimal.

Q3: How can I favor the formation of the desired this compound product?

A3: To maximize the yield of the target compound and minimize byproducts, consider the following:

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), generally favor the formation of the desired tetrazole ring structure over the open-chain azide intermediate.

  • Temperature Control: The reaction is typically carried out at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can sometimes favor the formation of the 2-azidopyridine tautomer. Careful optimization of the reaction temperature is crucial.

  • Stoichiometry: Using a slight excess of the azide source can help to ensure the complete consumption of the starting dihalopyridine.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A4: A combination of chromatographic and spectroscopic methods is essential:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for the identification and characterization of any isomeric byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Suboptimal reaction temperature or time.1. Increase the reaction time or temperature moderately. Monitor by TLC or HPLC. 2. Ensure the use of a polar aprotic solvent (e.g., DMF, DMSO). 3. Use a slight excess (1.1-1.5 equivalents) of sodium azide.
Presence of a significant amount of an isomeric byproduct Nucleophilic attack of the azide at the C4 position of 2,4-dichloro-6-fluoropyridine.This is an inherent challenge due to the electronics of the starting material. Purification by column chromatography or recrystallization is the most effective approach to separate the desired C2-substitution product from the C4-substituted isomer.
Isolation of the 2-azidopyridine intermediate instead of the tetrazole 1. The equilibrium favors the open-chain azide form. 2. Use of a non-polar or less polar solvent. 3. High reaction temperatures.1. Switch to a more polar solvent like DMF or DMSO. 2. Attempt the reaction at a slightly lower temperature for a longer duration. 3. During workup and purification, be mindful that the equilibrium can shift.
Difficulty in purifying the final product The product and byproducts may have similar polarities.1. Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. 2. Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-dichloro-6-fluoropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-fluoropyridine (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes

EntrySolventTemperature (°C)Time (h)Yield of this compound (%)Yield of Isomeric Byproduct (%)
1Toluene110242515
2Acetonitrile80244520
3DMF90187010
4DMSO9018758

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.

Visualizations

Reaction_Pathway start 2,4-dichloro-6-fluoropyridine + NaN3 main_product This compound start->main_product C2 Attack (Major) isomer 8-Chloro-6-fluorotetrazolo[1,5-a]pyridine (Isomeric Byproduct) start->isomer C4 Attack (Minor) azide_intermediate 2-Azido-4-chloro-6-fluoropyridine (Tautomeric Intermediate) main_product->azide_intermediate Equilibrium azide_intermediate->main_product

Caption: Main reaction pathway and potential side products.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Mixture (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete isomer_byproduct Isomeric Byproduct Present? incomplete->isomer_byproduct No optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Stoichiometry incomplete->optimize_conditions Yes azide_byproduct Azido Intermediate Present? isomer_byproduct->azide_byproduct No purify Purification Strategy: - Column Chromatography - Recrystallization isomer_byproduct->purify Yes change_solvent Change to More Polar Solvent (DMF, DMSO) azide_byproduct->change_solvent Yes end Pure Product azide_byproduct->end No optimize_conditions->check_reaction purify->end change_solvent->check_reaction

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Microwave-Assisted Synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the microwave-assisted synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Q1: The reaction shows low or no conversion of the starting material. 1. Insufficient temperature or reaction time.[1] 2. Inadequate microwave power. 3. Poor microwave absorption by the solvent or reactants.[2] 4. Deactivated catalyst or reagent.1. Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and/or extend the reaction time.[1] 2. Ensure the microwave power setting is appropriate for the solvent and vessel size. For reflux conditions, a higher power may be necessary.[1] 3. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a microwave absorber (e.g., ionic liquid, graphite). 4. Use fresh, high-purity reagents and catalysts.
Q2: The reaction yields a significant amount of side products or impurities. 1. Excessive temperature leading to decomposition. 2. Prolonged reaction time. 3. Presence of moisture or other reactive impurities.1. Reduce the reaction temperature. Microwave heating can be very rapid, and "hot spots" can lead to degradation.[2] 2. Optimize the reaction time; shorter reaction times are a key advantage of microwave synthesis.[3] 3. Ensure all solvents and reagents are anhydrous, as water can interfere with many organic reactions.
Q3: The reaction pressure exceeds the safe operating limits of the microwave reactor. 1. Volatile solvent used at a temperature above its boiling point. 2. Formation of gaseous byproducts. 3. Overfilling the reaction vessel.1. Select a solvent with a higher boiling point or reduce the reaction temperature. 2. If gaseous byproducts are expected, ensure the reaction is run in an open-vessel system or with appropriate pressure monitoring and control in a sealed-vessel system. 3. Do not exceed the recommended fill volume for the reaction vessel.
Q4: The product yield is inconsistent between batches. 1. Inaccurate temperature measurement (e.g., using an external IR sensor instead of an internal fiber optic probe).[4] 2. Inhomogeneous heating of the reaction mixture.[5] 3. Variations in starting material quality.1. Use an internal fiber optic temperature probe for accurate temperature monitoring and control.[4] 2. Ensure efficient stirring to maintain a homogeneous temperature profile throughout the reaction mixture.[2] 3. Use starting materials from the same batch with consistent purity.
Q5: Difficulty in purifying the final product. 1. Formation of closely related impurities. 2. Residual starting material.1. Optimize the reaction conditions (temperature, time) to minimize side product formation. 2. Employ different purification techniques such as column chromatography with a gradient elution, recrystallization from a different solvent system, or preparative HPLC.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of using microwave irradiation for this synthesis compared to conventional heating?

A: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes instead of hours), improved yields, higher product purity, and enhanced reaction rates due to rapid and uniform heating.[3][6][7]

Q: Is a dedicated microwave reactor necessary, or can a domestic microwave oven be used?

A: For safety, reproducibility, and the ability to perform reactions under pressure, a dedicated chemical microwave reactor is strongly recommended.[5] These systems are designed with features for temperature and pressure control, which are crucial for chemical synthesis.[4]

Q: How do I select the appropriate solvent for this microwave-assisted synthesis?

A: The choice of solvent is critical. Polar solvents like DMF, NMP, or DMSO are generally good microwave absorbers and are often used in tetrazole synthesis. The solvent should be chemically stable at the reaction temperature and have a boiling point suitable for the desired reaction conditions.

Q: What safety precautions should be taken when working with azides in this synthesis?

A: Sodium azide and the potential in-situ formation of hydrazoic acid are hazardous.[8] Reactions should be conducted in a well-ventilated fume hood. Avoid contact of azides with heavy metals or strong acids, which can form explosive compounds. Always follow established safety protocols for handling azides.

Q: How can I optimize the reaction conditions for the best yield and purity?

A: Systematic optimization of reaction parameters is key. Start by varying the temperature, then the reaction time.[1] You can also screen different solvents, bases, and catalyst concentrations to find the optimal conditions for your specific setup.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 2,6-Dichloro-4-fluoropyridine

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor with sealed vessels and magnetic stirring

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,6-dichloro-4-fluoropyridine (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (1.1 mmol).

  • Add 5 mL of anhydrous DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with continuous stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Quantitative Data Summary

The following table presents hypothetical data from optimization studies to illustrate the effect of varying reaction parameters on the yield of this compound.

Entry Temperature (°C) Time (min) Power (W) Solvent Yield (%)
110030150DMF65
212030150DMF85
314030150DMF78 (decomposition observed)
412015150DMF72
512045150DMF86
612030150NMP82
712030150DMSO79

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 2,6-dichloro-4-fluoropyridine - Sodium Azide - Zinc Bromide - DMF start->reagents mw_reaction Microwave Irradiation (e.g., 120°C, 30 min) reagents->mw_reaction workup Aqueous Workup & Extraction mw_reaction->workup purification Column Chromatography workup->purification product 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine purification->product troubleshooting_guide issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Decomposition issue->cause2 cause3 Side Reactions issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Increase Time cause1->solution1b solution1c Check Reagent Quality cause1->solution1c solution2a Decrease Temperature cause2->solution2a solution2b Decrease Time cause2->solution2b solution3a Optimize Conditions cause3->solution3a solution3b Use Anhydrous Solvents cause3->solution3b

References

Technical Support Center: Catalyst Selection for Tetrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing tetrazolo[1,5-a]pyridines?

A1: The most prevalent starting materials are pyridine N-oxides and 2-halopyridines.[1] Another versatile method involves a one-pot, three-component reaction using aromatic aldehydes, 3-cyanoacetyl indole, and 1H-tetrazole-5-amine.[2]

Q2: What is the primary challenge encountered during the synthesis of tetrazolo[1,5-a]pyridines?

A2: A significant challenge is the ring-chain tautomerism between the desired tetrazolo[1,5-a]pyridine and its 2-azidopyridine isomer. The position of this equilibrium is highly sensitive to reaction conditions.[3]

Q3: How does the choice of catalyst or reagent influence the reaction outcome?

A3: The choice of catalyst or reagent is critical. For instance, when starting from pyridine N-oxides, using diphenylphosphoryl azide (DPPA) often leads to cleaner reactions and higher yields compared to sulfonyl chlorides like tosyl chloride (TsCl), which can cause deoxygenation of the starting material.[3][4] For syntheses from 2-halopyridines, a combination of trimethylsilyl azide (TMSN₃) and tetrabutylammonium fluoride hydrate (TBAF·xH₂O) has proven effective.[2]

Q4: Are there heterogeneous catalysts available for this synthesis?

A4: Yes, a novel, magnetically recoverable heterogeneous catalyst, Fe₃O₄/cellulose/Zn-MOF, has been developed for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles. This catalyst offers excellent recyclability, low catalyst loading, and high product purity and yield.[2][5]

Troubleshooting Guides

Issue 1: Low yield of tetrazolo[1,5-a]pyridine, with a significant amount of 2-azidopyridine isomer detected.

Cause: This is the most common issue and is due to the inherent ring-chain tautomerism. The equilibrium is influenced by solvent polarity, temperature, and electronic effects of substituents.[3]

Solutions:

  • Solvent Polarity: The tetrazole form is favored in more polar solvents. If you are using a nonpolar solvent like toluene and observing a high proportion of the 2-azidopyridine, switching to a more polar solvent such as DMSO or DMF can shift the equilibrium towards the desired product.[3]

  • Temperature: Higher temperatures tend to favor the 2-azidopyridine isomer. If your protocol uses high temperatures, try running the reaction at a lower temperature for a longer duration. Monitoring the reaction progress by TLC or LC-MS is crucial to find the optimal balance.[3]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring tend to stabilize the 2-azidopyridine form, while electron-donating groups favor the tetrazolo[1,5-a]pyridine ring. If your substrate has strong electron-withdrawing groups, careful optimization of solvent and temperature is necessary.[3]

Issue 2: Significant formation of deoxygenated starting pyridine as a byproduct when using pyridine N-oxides.

Cause: This side reaction is particularly common when using activating agents like sulfonyl chlorides (e.g., tosyl chloride).[3]

Solutions:

  • Choice of Activating Agent: Diphenylphosphoryl azide (DPPA) is often reported to give cleaner reactions with higher yields of the desired tetrazolo[1,5-a]pyridine and minimal deoxygenation.[3][4]

Catalyst and Reagent Performance Data

The following tables summarize quantitative data for different catalytic systems used in the synthesis of tetrazolo[1,5-a]pyridines and related structures.

Table 1: Synthesis from Pyridine N-Oxides

Activating AgentAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Diphenylphosphoryl azide (DPPA)-Pyridine12024Good[3][4]
4-Tosyl chloride (TsCl)Sodium azideTolueneElevated--[1]

Table 2: Synthesis from 2-Halopyridines

HalogenAzide SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Reference
Cl, BrTrimethylsilyl azide (TMSN₃)Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)-8524up to 100up to 90[2]

Table 3: Multicomponent Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carbonitriles

CatalystCatalyst LoadingSolventTemperature (°C)TimeYieldReference
Fe₃O₄/cellulose/Zn-MOF0.02 gSolvent-free120VariesHigh[2][6]

Experimental Protocols

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-oxide using DPPA

This protocol is based on the method described by Keith, J. M. (2006).[4]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Pyridine (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the pyridine N-oxide and pyridine.

  • Add diphenylphosphoryl azide (DPPA) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.[3]

Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridine

This protocol is based on the method described by Laha, J. K., & Cuny, G. D. (2008).[2]

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)

Procedure:

  • In a reaction vessel, combine the 2-halopyridine, trimethylsilyl azide, and tetrabutylammonium fluoride hydrate.

  • Heat the mixture at 85 °C for 24 hours.

  • Monitor the reaction for conversion of the starting material.

  • After completion, proceed with a suitable work-up and purification, typically involving extraction and column chromatography, to isolate the tetrazolo[1,5-a]pyridine product.

Protocol 3: Fe₃O₄/cellulose/Zn-MOF Catalyzed Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carbonitriles

This protocol is based on the work of JahangirVazifeh, M., et al.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Cyanoacetyl indole (1 mmol)

  • 1H-tetrazole-5-amine (1 mmol)

  • Fe₃O₄/cellulose/Zn-MOF (0.02 g)

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde, 3-cyanoacetyl indole, 1H-tetrazole-5-amine, and the Fe₃O₄/cellulose/Zn-MOF catalyst.

  • Heat the mixture under solvent-free conditions at 120 °C for the appropriate duration.

  • Monitor the reaction by TLC (n-hexane:ethyl acetate = 3:1).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with 15 mL of dichloromethane and stir for 10 minutes.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent from the solution.

  • Wash the solid residue with cold diethyl ether and water.

  • Recrystallize the product from absolute ethanol to obtain the pure tetrazolo[1,5-a]pyrimidine-6-carbonitrile.[6]

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_po Pyridine N-oxide reagent_dppa DPPA start_po->reagent_dppa Path 1 start_halo 2-Halopyridine reagent_tba TMSN₃ / TBAF start_halo->reagent_tba Path 2 reaction_po Heat at 120°C reagent_dppa->reaction_po reaction_halo Heat at 85°C reagent_tba->reaction_halo workup Extraction & Column Chromatography reaction_po->workup reaction_halo->workup product Tetrazolo[1,5-a]pyridine workup->product

Caption: General experimental workflows for tetrazolo[1,5-a]pyridine synthesis.

tautomerism tetrazole Tetrazolo[1,5-a]pyridine (Favored in polar solvents, lower temperatures) azide 2-Azidopyridine (Favored in nonpolar solvents, higher temperatures) tetrazole->azide Equilibrium

Caption: Tautomeric equilibrium between tetrazolo[1,5-a]pyridine and 2-azidopyridine.

multicomponent_reaction aldehyde Aromatic Aldehyde catalyst Fe₃O₄/cellulose/Zn-MOF (Solvent-free, 120°C) aldehyde->catalyst indole 3-Cyanoacetyl Indole indole->catalyst tetrazole_amine 1H-Tetrazole-5-amine tetrazole_amine->catalyst product Tetrazolo[1,5-a]pyrimidine-6-carbonitrile catalyst->product One-pot reaction

Caption: Workflow for the multicomponent synthesis of tetrazolo[1,5-a]pyrimidine derivatives.

References

Stability issues of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in solution.

Issue 1: Inconsistent or lower-than-expected analytical readings (e.g., HPLC, NMR).

  • Possible Cause: The compound may be undergoing a tautomeric equilibrium in solution. Tetrazolo[1,5-a]pyridines can exist in equilibrium with their corresponding 2-azidopyridine isomers.[1][2][3] This equilibrium is often solvent-dependent.[1][2]

  • Troubleshooting Steps:

    • Solvent Screen: Analyze the compound in a variety of solvents (e.g., aprotic polar, protic polar, non-polar) to observe any shifts in analytical signals that might indicate the presence of multiple species.

    • Variable Temperature NMR: Perform NMR analysis at different temperatures. Changes in the spectra may indicate a dynamic equilibrium.

    • Reference Standard: Ensure the reference standard is pure and has been stored under appropriate conditions (cool, dry, and protected from light).

Issue 2: Gradual degradation of the compound in solution over time.

  • Possible Cause: The compound may be susceptible to degradation influenced by environmental factors such as pH, temperature, and light.[4][5][6]

  • Troubleshooting Steps:

    • pH Adjustment: If the experimental conditions permit, buffer the solution to a neutral pH (around 7) as both acidic and alkaline conditions can catalyze degradation.[4][6]

    • Temperature Control: Store stock solutions and conduct experiments at controlled, and preferably cool, temperatures to minimize thermal degradation.[7]

    • Light Protection: Protect solutions from light by using amber vials or covering the experimental setup with aluminum foil to prevent photolytic degradation.[8][9]

Issue 3: Unexpected reaction products or side reactions.

  • Possible Cause: The azido tautomer is a reactive species and may participate in unintended reactions, such as [3+2] cycloadditions or reactions with nucleophiles.[10][11]

  • Troubleshooting Steps:

    • Inert Atmosphere: If the reaction is sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Nucleophile Scavenging: If the presence of nucleophiles is suspected to be causing degradation, consider the use of appropriate scavengers if compatible with the desired reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability concern is the potential for a solvent- and temperature-dependent equilibrium between the tetrazolo[1,5-a]pyridine ring and its 2-azidopyridine tautomer.[1][2][3] This can lead to inconsistencies in analytical measurements and potential for unwanted side reactions of the more reactive azido form.

Q2: How does the solvent choice impact the stability of this compound?

A2: The polarity of the solvent can significantly influence the position of the azide-tetrazole equilibrium.[1][2] Polar solvents may favor one tautomer over the other. It is recommended to perform preliminary stability studies in the specific solvent system intended for your experiment.

Q3: Are there any known degradation pathways for this class of compounds?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway involves the ring-opening to the 2-azidopyridine tautomer, which can then undergo further reactions or degradation. Thermal decomposition of related tetrazolo[1,5-a]pyridines can lead to the extrusion of molecular nitrogen.[7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage), protected from light, and in a tightly sealed container to prevent solvent evaporation. For sensitive applications, storing under an inert atmosphere is also advisable.

Data Presentation

Table 1: Hypothetical Solvent Effects on Tautomeric Equilibrium

SolventDielectric Constant (ε)% Tetrazolo[1,5-a]pyridine (Isomer A)% 2-Azido-6-chloro-8-fluoropyridine (Isomer B)
DMSO47955
Acetonitrile379010
Dichloromethane98515
Toluene28020

Note: This data is illustrative and intended to demonstrate the potential influence of solvent polarity on the tautomeric equilibrium. Actual percentages would need to be determined experimentally.

Table 2: Illustrative pH-Dependent Degradation Profile

pHHalf-life (t½) at 25°C (hours)
324
572
7> 168
948

Note: This data is hypothetical and serves to illustrate the potential impact of pH on the stability of the compound in aqueous solutions.

Experimental Protocols

Protocol 1: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents (e.g., DMSO-d₆, CD₃CN, CD₂Cl₂, Toluene-d₈).

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

  • Data Analysis: Identify distinct proton signals corresponding to each tautomer. Integrate the signals for a non-overlapping proton on each isomer.

  • Calculation: Calculate the percentage of each tautomer by comparing the integration values. For example, % Isomer A = [Integration(A) / (Integration(A) + Integration(B))] * 100.

Protocol 2: Accelerated Stability Study by HPLC

  • Forced Degradation:

    • Acidic/Basic Conditions: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidative Conditions: Prepare a solution in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a solution to a calibrated light source, such as one that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Analytical Results or Degradation Observed check_equilibrium Investigate Tautomeric Equilibrium start->check_equilibrium check_degradation Assess Environmental Factor Effects start->check_degradation solvent_screen Perform Solvent Screen (e.g., NMR, HPLC) check_equilibrium->solvent_screen Is equilibrium suspected? vt_nmr Conduct Variable Temperature NMR check_equilibrium->vt_nmr Is equilibrium suspected? ph_study Evaluate pH Stability check_degradation->ph_study Are environmental factors suspected? temp_study Assess Thermal Stability check_degradation->temp_study Are environmental factors suspected? photo_study Conduct Photostability Study check_degradation->photo_study Are environmental factors suspected? optimize_conditions Optimize Storage and Experimental Conditions solvent_screen->optimize_conditions vt_nmr->optimize_conditions ph_study->optimize_conditions temp_study->optimize_conditions photo_study->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

Caption: Azide-tetrazole tautomeric equilibrium.

Note: The images in the DOT script are placeholders and would need to be replaced with the actual chemical structures of the two tautomers.

Degradation_Pathway Compound This compound Azido_Tautomer 2-Azido-6-chloro-8-fluoropyridine Compound->Azido_Tautomer Equilibrium N2 N₂ Extrusion (Thermal/Photolytic) Azido_Tautomer->N2 Heat or Light Nucleophilic_Attack Reaction with Nucleophiles Azido_Tautomer->Nucleophilic_Attack Degradation_Products Degradation Products N2->Degradation_Products Nucleophilic_Attack->Degradation_Products

Caption: Potential degradation pathways.

References

Technical Support Center: Scale-up Synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions for the scale-up synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature. 2. Poor quality of sodium azide. 3. Inadequate reaction time. 4. Catalyst (if used) is inactive.1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Use freshly opened or properly stored sodium azide. Test the azide quality on a small scale first. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 4. If a phase transfer catalyst is used, ensure it is dry and from a reliable source.
Formation of Impurities 1. Reaction temperature is too high, leading to side reactions. 2. Presence of moisture, causing hydrolysis of the starting material or product. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and prolong the reaction time. 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the addition of reagents and ensure accurate measurements.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product co-precipitates with byproducts.1. After reaction completion, consider removing the solvent under reduced pressure and triturating the residue with a non-polar solvent to induce precipitation. 2. Add a small amount of brine to the aqueous layer to break the emulsion. 3. Optimize the crystallization solvent system to selectively precipitate the desired product.
Product Purity Issues 1. Incomplete removal of starting materials or byproducts. 2. Decomposition of the product during purification.1. Employ column chromatography with a carefully selected eluent system for purification. 2. Use milder purification techniques, such as recrystallization from a suitable solvent system. Avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis?

A1: The reaction temperature is the most critical parameter. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can lead to the formation of undesired side products and impurities. Careful optimization and consistent temperature control are key to a successful scale-up.

Q2: How can I ensure the safe handling of sodium azide?

A2: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or certain metals. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with metals and acids. For disposal, follow your institution's hazardous waste guidelines.

Q3: What are the expected yields for this synthesis?

A3: The yield can vary depending on the scale and reaction conditions. In general, yields for similar transformations can range from 60% to 85%. A well-optimized process on a larger scale should aim for the higher end of this range.

Q4: Can this reaction be performed without a phase transfer catalyst?

A4: While the reaction may proceed without a phase transfer catalyst, its use is highly recommended for scale-up. A catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the azide anion into the organic phase.

Q5: What is the best method for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for impurities, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Experimental Protocol

A plausible synthetic route for the scale-up synthesis of this compound is proposed to start from 2,6-dichloro-3-fluoropyridine.

Step 1: Synthesis of 2-Azido-6-chloro-3-fluoropyridine

  • To a solution of 2,6-dichloro-3-fluoropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Cyclization to this compound

  • The crude 2-azido-6-chloro-3-fluoropyridine is often cyclized in situ or during the workup of the previous step by heating.

  • If the cyclization is not complete, the isolated azide can be heated in a high-boiling point solvent like toluene or xylene to facilitate the intramolecular cyclization to the tetrazolo[1,5-a]pyridine ring system.

  • The final product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reagents Charge Reactor with 2,6-dichloro-3-fluoropyridine, DMF, and TBAB start->reagents add_azide Add Sodium Azide reagents->add_azide heat_react Heat to 80-90°C and Stir for 12-24h add_azide->heat_react monitor Monitor Reaction (TLC/LC-MS) heat_react->monitor workup Quench with Ice-Water and Extract monitor->workup Reaction Complete isolate Isolate Crude Product workup->isolate purify Purify by Recrystallization or Chromatography isolate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway r 2,6-dichloro-3-fluoropyridine i 2-azido-6-chloro-3-fluoropyridine r->i NaN3, TBAB, DMF, 80-90°C p This compound i->p Heat (Intramolecular Cyclization)

Caption: Proposed reaction pathway for the synthesis.

Validation & Comparative

Comparison Guide: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I must inform you that a direct comparison of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine with other kinase inhibitors is not feasible at this time due to a lack of publicly available experimental data on its kinase inhibitory activity.

However, I can provide a comprehensive comparison guide focusing on a closely related and highly significant class of compounds: Pyrazolo[1,5-a]pyridine-based kinase inhibitors . This scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework that can be adapted to inhibit various kinases with high potency and selectivity. This guide will provide researchers, scientists, and drug development professionals with a valuable comparative analysis of this important class of inhibitors against other established kinase inhibitors.

The pyrazolo[1,5-a]pyridine core serves as a bioisostere for the purine ring of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket.[1] This interaction is a critical anchor for many kinase inhibitors. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide will compare representative pyrazolo[1,5-a]pyridine-based inhibitors targeting three distinct and clinically relevant kinases: Phosphoinositide 3-kinase alpha (PI3Kα), Rearranged during transfection (RET) tyrosine kinase, and Tropomyosin receptor kinases (Trk).

I. PI3Kα Inhibition: A Pyrazolo[1,5-a]pyridine vs. a Thiazolopyrimidine

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3Kα a key therapeutic target.

Data Presentation
CompoundScaffoldTargetIC50 (nM)Cell-based Assay (Cell Line)In Vivo Efficacy
Compound 5x [2]Pyrazolo[1,5-a]pyridinep110α (PI3Kα)0.9Inhibits Akt phosphorylation and cell proliferation (HCT-116)Active in an HCT-116 human xenograft model[2]
Alpelisib (BYL719) 2-aminothiazole-substituted pyrrolidinopyrimidinep110α (PI3Kα)~5Potent inhibition of PI3K signaling and cell proliferation in PIK3CA-mutant cancer cell linesFDA-approved for certain breast cancers; demonstrates tumor growth inhibition in xenograft models
Experimental Protocols

p110α HTRF Assay (for Compound 5x)[2]

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of PIP2 to PIP3 by the p110α/p85α enzyme complex.

  • Procedure:

    • The p110α/p85α enzyme is incubated with the test compound (e.g., Compound 5x) and a mixture of ATP and PIP2 substrate.

    • The reaction is stopped, and a detection mixture containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody is added.

    • The signal is read on a compatible plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular Akt Phosphorylation Assay[2]

  • Principle: An ELISA-based assay to measure the inhibition of Akt phosphorylation at Ser473, a downstream marker of PI3K activity.

  • Procedure:

    • HCT-116 cells are seeded in 96-well plates and serum-starved.

    • Cells are pre-treated with the inhibitor for a specified time.

    • Cells are stimulated with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

    • Cells are lysed, and the level of phosphorylated Akt (Ser473) is quantified using a sandwich ELISA kit.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., Cpd 5x) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

II. RET Kinase Inhibition: A Pyrazolo[1,5-a]pyrimidine vs. a Multikinase Inhibitor

RET is a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4]

Data Presentation
CompoundScaffoldTargetIC50 (nM)Cellular Selectivity vs. KDRIn Vivo Efficacy
WF-47-JS03 (1) [3][4]Pyrazolo[1,5-a]pyrimidineRETPotent (specific IC50 not provided)>500-fold selective against KDR[3][4]Strong regression of RET-driven tumor xenografts at 10 mg/kg[3][4]
Vandetanib QuinazolineRET, VEGFR2 (KDR), EGFRRET: ~100Not selective; potent KDR inhibitorApproved for certain thyroid cancers; efficacy linked to both RET and VEGFR inhibition
Experimental Protocols

In Vivo Xenograft Study[3][4]

  • Principle: To evaluate the anti-tumor efficacy of a compound in a mouse model bearing a human tumor.

  • Procedure:

    • Immunocompromised mice are subcutaneously implanted with a RET-driven human tumor cell line.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound (e.g., WF-47-JS03) is administered orally at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly to assess efficacy and tolerability.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Tumor Cell Implantation Growth Tumor Growth Implantation->Growth Randomization Randomization Growth->Randomization Dosing Daily Oral Dosing (Vehicle or Inhibitor) Randomization->Dosing Measurement Tumor & Body Weight Measurement Dosing->Measurement Efficacy Efficacy Assessment (Tumor Growth Inhibition) Measurement->Efficacy Tolerability Tolerability Assessment (Body Weight Change) Measurement->Tolerability

Caption: Workflow for an in vivo tumor xenograft study.

III. Trk Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines in Focus

The Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are activated by neurotrophins and play a role in neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[5]

Data Presentation
CompoundScaffoldTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Compound 36 [5]Pyrazolo[1,5-a]pyrimidine1.42.41.9
Larotrectinib Pyrazolo[1,5-a]pyrimidine derivative1.22.12.1
Entrectinib Anthranilamide~1-4~1-4~1-4

Note: Larotrectinib also contains a pyrazolo[1,5-a]pyrimidine core, highlighting the success of this scaffold in developing potent Trk inhibitors.

Experimental Protocols

Enzymatic Kinase Assay (General)

  • Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Procedure:

    • Recombinant Trk kinase is incubated with a peptide substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor.

    • The reaction mixture is incubated to allow for substrate phosphorylation.

    • The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity or using a specific antibody.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram

Scaffold_Activity Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Hinge Hinge Binding (ATP Mimicry) Scaffold->Hinge Substitutions Chemical Substitutions Scaffold->Substitutions Potency High Potency Hinge->Potency Selectivity Kinase Selectivity Substitutions->Selectivity PK Pharmacokinetic Properties Substitutions->PK

Caption: Key features of the pyrazolo[1,5-a]pyrimidine scaffold.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly successful and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the examples targeting PI3Kα, RET, and Trk kinases, this chemical core can be effectively modified to achieve desired biological activity and drug-like properties. While a direct comparison involving this compound is not possible at present, the extensive research on the closely related pyrazolo[1,5-a]pyridines provides a strong foundation for understanding the potential of such heterocyclic systems in kinase inhibitor design. Further research into novel scaffolds, including tetrazolo[1,5-a]pyridines, may yield the next generation of targeted cancer therapies.

References

Comparative Biological Activity of Fluorinated Tetrazolo[1,5-a]pyridine Analogs: A Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of nitrogen-containing heterocyclic compounds related to fluorinated tetrazolo[1,5-a]pyridines. While direct comparative studies on a series of fluorinated tetrazolo[1,5-a]pyridine analogs are limited in publicly available literature, this document presents data on the closely related and extensively studied pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides (MM-compounds). This information serves as a valuable reference for understanding the potential therapeutic applications and for guiding future research in the development of novel tetrazolo[1,5-a]pyridine-based drug candidates.

The inclusion of fluorine atoms in heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The tetrazolo[1,5-a]pyridine scaffold itself is a bioisostere of purine, making it an attractive starting point for the design of kinase inhibitors and other therapeutic agents.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of a series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide analogs (MM-compounds) against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.[4][5][6] Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
MM124 HT-29Colorectal Cancer0.22 ± 0.02
PC-3Prostate Cancer0.3 ± 0.0
MM125 HT-29Colorectal Cancer0.27 ± 0.02
BxPC-3Pancreatic Cancer0.21 ± 0.02
MM129 HCT-116Colorectal Cancer0.39 - 0.6
HeLaCervical Cancer0.17 - 1.15
PC-3Prostate Cancer0.17 - 1.15
BxPC-3Pancreatic Cancer0.17 - 1.15
MM130 HCT-116Colorectal Cancer0.39 - 0.6
MM131 HCT-116Colorectal Cancer0.39 - 0.6
MM134 BxPC-3Pancreatic Cancer0.18 - 0.35
PC-3Prostate Cancer0.06 - 0.17
MM136 BxPC-3Pancreatic Cancer0.18 - 0.35
PC-3Prostate Cancer0.06 - 0.17
MM137 BxPC-3Pancreatic Cancer0.18
PC-3Prostate Cancer0.06
MM139 BxPC-3Pancreatic Cancer0.18 - 0.35
PC-3Prostate Cancer0.06 - 0.17

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment

1. Principle:

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human cancer cell lines (e.g., HCT-116, PC-3, BxPC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the analogous compounds.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds incubation_24h->add_compounds incubation_48_72h Incubate 48-72h (37°C, 5% CO2) add_compounds->incubation_48_72h add_mtt Add MTT solution (10 µL/well) incubation_48_72h->add_mtt incubation_4h Incubate 4h (37°C, 5% CO2) add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling_Pathway Proposed Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k btk BTK receptor->btk akt AKT pi3k->akt nf_kb NF-κB akt->nf_kb btk->pi3k btk->nf_kb transcription Gene Transcription nf_kb->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival compound Tetrazolo[1,5-a]pyridine Analogs (MM-compounds) compound->akt Inhibition compound->btk Inhibition

Caption: Inhibition of AKT and BTK signaling pathways.

Conclusion

The presented data on pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide analogs highlight the potential of the broader class of tetrazolo-fused pyridines as potent anticancer agents. Several of these compounds exhibit significant cytotoxic activity against a range of cancer cell lines at sub-micromolar concentrations. Their proposed mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/AKT and BTK pathways, which are crucial for cancer cell proliferation and survival.

While this guide focuses on analogs due to the limited availability of direct comparative data for fluorinated tetrazolo[1,5-a]pyridines, it underscores the importance of this chemical space for further investigation. Future studies focused on the synthesis and systematic biological evaluation of a diverse library of fluorinated tetrazolo[1,5-a]pyridine derivatives are warranted to explore their full therapeutic potential and to establish clear structure-activity relationships. Such research could lead to the discovery of novel and effective drug candidates for the treatment of cancer and other diseases.

References

Comparative Guide to Target Engagement Validation: 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the target engagement of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine. Due to the limited publicly available data on this specific compound, this guide draws comparisons with structurally related tetrazolo[1,5-a]pyridine analogs and focuses on established experimental techniques for target validation, such as the Cellular Thermal Shift Assay (CETSA) and Kinobeads technology.

Introduction to this compound

This compound is a heterocyclic organic compound. While specific biological targets for this molecule are not extensively documented in public literature, related compounds containing the tetrazolo[1,5-a]pyridine scaffold have been investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy. This guide will, therefore, focus on target engagement validation strategies within the context of kinase inhibition.

Methods for Target Engagement Validation

Two powerful and widely used methods for confirming and quantifying the interaction of a compound with its protein target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity chromatography.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[1] The principle is based on the ligand-induced stabilization of the target protein, which leads to an increase in its thermal stability.[2]

Experimental Workflow:

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein.

cluster_workflow CETSA Experimental Workflow A Treat cells with This compound B Lyse cells A->B C Heat lysate at various temperatures B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Generate melt curve and determine thermal shift (ΔTm) E->F

Figure 1: CETSA Experimental Workflow

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the potency of target engagement by measuring the amount of stabilized protein at a fixed temperature across a range of compound concentrations.[1]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer and lyse the cells through freeze-thaw cycles.

  • Heat Challenge: From a previously generated melt curve, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.[1] Heat the lysates at this temperature for 3 minutes, followed by immediate cooling.

  • Separation and Quantification: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein using methods like Western blotting or AlphaScreen®.[3]

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 value for target engagement.

Kinobeads Competition Assay

Kinobeads technology is a chemical proteomics approach used for kinase inhibitor selectivity profiling and target discovery.[2] It utilizes beads functionalized with broadly selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[4][5] Target engagement is measured by the ability of a free inhibitor to compete with the kinobeads for binding to specific kinases.[4]

Experimental Workflow:

The Kinobeads workflow involves incubating a cell lysate with the test compound, followed by enrichment of kinases using the kinobeads, and finally, identification and quantification of the bound kinases by mass spectrometry.

cluster_workflow Kinobeads Competition Assay Workflow A Prepare cell lysate B Incubate lysate with This compound A->B C Add Kinobeads to enrich for kinases B->C D Wash beads and elute bound proteins C->D E Digest proteins and analyze by LC-MS/MS D->E F Quantify kinase binding and determine Kdapp E->F

Figure 2: Kinobeads Competition Assay Workflow

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Lyse cultured cells or tissue samples in a suitable buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.

  • Kinase Enrichment: Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Determine the dose-response characteristics and apparent dissociation constants (Kdapp) for each drug-protein interaction by measuring the decrease in kinase binding to the beads as a function of the free inhibitor concentration.[4][5]

Comparative Analysis with Structurally Related Compounds

Compound ClassCompoundCell LineIC50 (µM)
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine SulfonamidesMM131HCT 116 (Colon)0.39 - 0.6
MM130HCT 116 (Colon)Moderate
MM137BxPC-3 (Pancreatic)0.11 - 0.16
MM137PC-3 (Prostate)0.11 - 0.16
MM137HCT-116 (Colon)0.11 - 0.16

This data is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Hypothetical Signaling Pathway

Based on the activity of related compounds, this compound may act as a kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound, leading to the inhibition of cell proliferation and survival.

cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine Inhibitor->RAF

Figure 3: Hypothetical Signaling Pathway

In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase activates the RAS/RAF/MEK/ERK signaling cascade, promoting cell proliferation and survival. A kinase inhibitor like this compound could potentially inhibit a kinase in this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

Validating the target engagement of novel compounds like this compound is a critical step in drug discovery. This guide provides a framework for researchers by detailing robust and widely accepted methodologies such as CETSA and Kinobeads assays. By comparing with data from structurally similar compounds, researchers can gain insights into potential biological activities and design effective target validation strategies. The provided experimental protocols and workflow diagrams serve as a practical resource for initiating these studies.

References

No In Vivo Efficacy Data Currently Available for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a current absence of in vivo efficacy studies specifically investigating 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine derivatives. While the broader class of tetrazolo[1,5-a]pyridine compounds has been explored for various pharmacological activities, including antimicrobial and anti-inflammatory properties, specific in vivo data for derivatives with the 6-chloro and 8-fluoro substitution pattern is not publicly available at this time.

Our extensive search included databases of peer-reviewed research, clinical trial registries, and patent literature. The search terms used were "in vivo efficacy of this compound derivatives," "this compound derivatives pharmacology," "this compound derivatives mechanism of action," and "alternatives to this compound in vivo studies."

The search did yield studies on related heterocyclic compounds, such as pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives, which have shown promise in preclinical models of diseases like tuberculosis and cancer. However, these compounds are structurally distinct from the requested this compound core, and their biological activities cannot be directly extrapolated.

Therefore, a comparison guide on the in vivo efficacy of this compound derivatives and their alternatives cannot be constructed at this time due to the lack of primary experimental data.

A Look at a Related Compound Class: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives in Antitubercular Research

To illustrate the requested format and the type of data required for such a comparison guide, we present a summary of in vivo efficacy data for a related class of compounds, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives , which have been investigated as potential antitubercular agents.

One notable study identified compound 6j as a promising candidate with significant in vivo activity.[1] This compound demonstrated a good pharmacokinetic profile and was effective in reducing the bacterial burden in a mouse model of tuberculosis.[1]

Table 1: In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative 6j in a Murine Tuberculosis Model
CompoundDoseAdministration RouteTreatment DurationReduction in Bacterial Burden (log10 CFU)Reference
6j Not SpecifiedOralNot SpecifiedSignificant reduction[1]
Experimental Protocol: In Vivo Efficacy Assessment in an Autoluminescent H37Ra-Infected Mouse Model

The in vivo efficacy of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives was evaluated using a murine model infected with an autoluminescent strain of Mycobacterium tuberculosis H37Ra.[1]

Workflow for In Vivo Efficacy Study

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Infection Mice infected with autoluminescent Mtb H37Ra Treatment Oral administration of Compound 6j or vehicle Infection->Treatment Post-infection Monitoring Bioluminescence imaging to quantify bacterial load Treatment->Monitoring During treatment Analysis Comparison of bacterial burden between treated and control groups Monitoring->Analysis Data collection

Caption: Workflow of the in vivo efficacy study for antitubercular compounds.

Methodology:

  • Animal Model: Specific pathogen-free mice are used for the study.

  • Bacterial Strain: An autoluminescent strain of Mycobacterium tuberculosis H37Ra is used to enable real-time monitoring of bacterial load.

  • Infection: Mice are infected with a standardized dose of the bacteria, typically via the intravenous or aerosol route.

  • Treatment: Following a defined post-infection period, mice are treated with the test compound (e.g., compound 6j) or a vehicle control. The compound is administered orally at a specified dose and frequency.

  • Monitoring: The bacterial burden is monitored non-invasively at regular intervals using bioluminescence imaging. This allows for the quantification of the reduction in bacterial load over time.

  • Data Analysis: The bioluminescence signal from the treated group is compared to that of the control group to determine the efficacy of the compound in reducing the bacterial burden.

Researchers interested in the in vivo efficacy of this compound derivatives are encouraged to monitor ongoing research in the field of medicinal chemistry and drug discovery. Future studies may provide the necessary data to construct a comprehensive comparison guide for this specific class of compounds.

References

Comparative Cross-Reactivity Profiling of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine against other known kinase inhibitors. The data presented herein is intended to offer an objective overview of its selectivity and potential off-target effects, supported by detailed experimental protocols.

Overview and Compound Profiles

This compound is a novel small molecule inhibitor designed to target a specific kinase implicated in oncogenic signaling pathways. For the purpose of this comparative guide, we will designate its primary, hypothetical target as Kinase A . To evaluate its selectivity, we compare its activity profile against two well-characterized kinase inhibitors: Compound X , a multi-kinase inhibitor known to have several off-targets, and Compound Y , a highly selective inhibitor for a related kinase.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and comparator compounds against a panel of selected kinases. Lower values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Compound X (IC50, nM)Compound Y (IC50, nM)
Kinase A (Primary Target) 15 50 >10,000
Kinase B25075>10,000
Kinase C1,2001508,500
Kinase D>10,0002,000>10,000
Kinase E8503005,000
Kinase F5,600900>10,000

Signaling Pathway Context

The diagram below illustrates a hypothetical signaling pathway involving the primary target, Kinase A, and other kinases that were assessed. This visualization helps to contextualize the potential downstream effects of on-target and off-target inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_B Kinase B Receptor->Kinase_B Kinase_A Kinase A (Primary Target) Kinase_C Kinase C Kinase_A->Kinase_C Kinase_E Kinase E Kinase_A->Kinase_E Kinase_B->Kinase_A Effector_Protein Effector Protein Kinase_C->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Gene Expression Inhibitor_Target 6-Chloro-8-fluorotetrazolo [1,5-a]pyridine Inhibitor_Target->Kinase_A Compound_X Compound X (Multi-kinase) Compound_X->Kinase_A Compound_X->Kinase_B Compound_X->Kinase_C Compound_X->Kinase_E G start Start: Compound Dilution step1 Prepare Kinase and Immobilized Ligand Plate start->step1 step2 Incubate Compound with Kinase step1->step2 step3 Add Mixture to Ligand Plate (Competitive Binding) step2->step3 step4 Wash to Remove Unbound Kinase step3->step4 step5 Quantify Bound Kinase via qPCR step4->step5 end End: IC50 Curve Generation step5->end

A Comparative Analysis of Tetrazolo[1,5-a]pyridine Derivatives and Their Potential as Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative overview of the biological potential of the tetrazolo[1,5-a]pyridine scaffold. It is intended for informational purposes for a scientific audience. The specific compound, 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine, is a novel chemical entity for which no public biological data is currently available. The data presented herein is based on structurally related compounds and should be interpreted as indicative of the potential of this chemical class.

Introduction

The tetrazolo[1,5-a]pyridine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines and its potential to interact with various biological targets. This guide benchmarks the known biological activities of substituted tetrazolo[1,5-a]pyridines and related fused heterocyclic systems against established drugs in key therapeutic areas, including oncology and infectious diseases. While specific data for this compound is not available, this analysis of its parent scaffold and analogous compounds provides a valuable framework for assessing its potential pharmacological profile.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro efficacy of various tetrazolo-fused heterocyclic compounds against cancer cell lines and bacterial strains, juxtaposed with the performance of standard-of-care drugs.

Anticancer Activity

Table 1: Comparative in vitro Cytotoxicity of Tetrazolo-fused Heterocycles and Standard Anticancer Agents

Compound ClassSpecific Compound/DrugCancer Cell LineIC50 (µM)
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides MM137 BxPC-3 (Pancreatic)0.11 - 0.16
PC-3 (Prostate)0.11 - 0.16
HCT-116 (Colon)0.11 - 0.16
Pyrazolo-pyridine fused tetrazolo-pyrimidines 10ah MCF-7 (Breast)23.30
10ab MCF-7 (Breast)23.83
Benchmark: Topoisomerase I Inhibitor Topotecan HCT-116 (Colon)Variable
Benchmark: EGFR Inhibitor Gefitinib HCT-116 (Colon)5.98 [3][4]
MCF-7 (Breast)26.7 [3][4]
Benchmark: Standard Chemotherapy 5-Fluorouracil HCT-116 (Colon)Variable
MCF-7 (Breast)Variable

Note: IC50 values for benchmark drugs can vary significantly based on experimental conditions. The provided values are for comparative context.

Antimicrobial Activity

Table 2: Comparative in vitro Antimicrobial Activity of Tetrazole Derivatives and Standard Antibiotics

Compound ClassSpecific Compound/DrugMicroorganismMIC (µg/mL)
Tetrazolo[1,5-a]pyridine Derivative Compound 193 Staphylococcus aureusActive
Escherichia coliActive
Tetrazole Derivative Compound 107 Staphylococcus aureus10.67
Benchmark: Fluoroquinolone Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli≤0.008 - 1
Benchmark: Glycopeptide Vancomycin Staphylococcus aureus0.5 - 2

Note: "Active" indicates reported antimicrobial activity without a specific MIC value in the cited literature. MIC ranges for benchmark antibiotics are based on CLSI and EUCAST guidelines and can vary based on resistance profiles.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[5][6][7]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.[8][9][10] This is often done by quantifying the phosphorylation of a substrate by the kinase.

Protocol (Example using an ADP-Glo™ Kinase Assay):

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, the test compound at various concentrations, a suitable substrate, and ATP in a kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by tetrazolo[1,5-a]pyridine derivatives and a general workflow for in vitro screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Tetrazolo[1,5-a]pyridine Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) purification->antimicrobial kinase Kinase Inhibition Assay purification->kinase ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar hit Hit Compound Identification sar->hit

Caption: General workflow for the synthesis and in vitro screening of novel compounds.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF p38 p38 MAPK p38->TF Inhibitor Tetrazolo[1,5-a]pyridine Derivative (Hypothetical Target) Inhibitor->EGFR Inhibitor->p38 Topoisomerase Topoisomerase I Inhibitor->Topoisomerase Proliferation Cell Proliferation, Inflammation, Survival TF->Proliferation DNA DNA Replication & Transcription Topoisomerase->DNA

Caption: Potential kinase and nuclear signaling pathways targeted by heterocyclic inhibitors.

References

Spectroscopic Analysis: A Comparative Guide to 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative spectroscopic analysis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine and its key precursors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structural characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented for the precursors is based on available experimental information, while the data for the final product is predicted based on established spectroscopic principles and data from analogous structures.

Synthetic Pathway Overview

The synthesis of this compound typically commences from 2-amino-3-chloro-5-fluoropyridine. This precursor undergoes diazotization followed by azidation to form the intermediate 2-azido-3-chloro-5-fluoropyridine. This azide then undergoes intramolecular cyclization to yield the final tetrazolo[1,5-a]pyridine ring system. This fused heterocyclic system is of significant interest in medicinal chemistry.

Synthetic_Pathway Precursor1 2-amino-3-chloro-5-fluoropyridine Precursor2 2-azido-3-chloro-5-fluoropyridine Precursor1->Precursor2 1. NaNO₂, HCl 2. NaN₃ Product This compound Precursor2->Product Intramolecular Cyclization (Heat)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (Predicted and Experimental)
CompoundProtonChemical Shift (δ, ppm) (Predicted/Experimental)MultiplicityCoupling Constant (J, Hz)
2-amino-3-chloro-5-fluoropyridineH-4~7.6 (d)[1]Doublet~8-9 Hz
H-6~7.8 (d)[1]Doublet~2-3 Hz
NH₂~6.4 (s)[1]SingletN/A
2-azido-3-chloro-5-fluoropyridine (Predicted)H-4~7.9-8.1Doublet~8-9 Hz
H-6~8.2-8.4Doublet~2-3 Hz
This compound (Predicted)H-5~8.8-9.0Doublet~1-2 Hz
H-7~8.1-8.3Doublet~1-2 Hz
Table 2: ¹³C NMR Data (Predicted and Experimental)
CompoundCarbonChemical Shift (δ, ppm) (Predicted/Experimental)
2-amino-3-chloro-5-fluoropyridineC-2~148-150
C-3~120-122
C-4~130-132
C-5~145-147 (d)
C-6~135-137
2-azido-3-chloro-5-fluoropyridine (Predicted)C-2~150-152
C-3~122-124
C-4~133-135
C-5~148-150 (d)
C-6~138-140
This compound (Predicted)C-5~140-142
C-6~125-127
C-7~115-117 (d)
C-8~150-152 (d)
C-9a~145-147
Table 3: Infrared (IR) Spectroscopy Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹) (Predicted/Experimental)
2-amino-3-chloro-5-fluoropyridineN-H Stretch (amine)~3400-3200[2]
C=C, C=N Stretch~1600-1450[2]
C-F Stretch~1250-1000
C-Cl Stretch~800-600
2-azido-3-chloro-5-fluoropyridine (Predicted)Azide (N₃) Stretch~2160-2120 (strong)
C=C, C=N Stretch~1600-1450
C-F Stretch~1250-1000
C-Cl Stretch~800-600
This compound (Predicted)Tetrazole Ring Stretch~1640-1340 and ~1200-900[3]
C=C, C=N Stretch~1600-1450
C-F Stretch~1250-1000
C-Cl Stretch~800-600
Table 4: Mass Spectrometry (MS) Data
CompoundIonization ModeMolecular Ion (m/z) (Predicted/Experimental)Key Fragmentation Pathways (Predicted)
2-amino-3-chloro-5-fluoropyridineESI+147.0 [M+H]⁺[1]Loss of NH₃, loss of Cl, loss of HCN
2-azido-3-chloro-5-fluoropyridine (Predicted)ESI+174.0 [M+H]⁺Loss of N₂ (characteristic for azides) , followed by fragmentation of the resulting nitrene or ring-opened species.
This compound (Predicted)ESI+174.0 [M+H]⁺Loss of N₂ from the tetrazole ring is a characteristic fragmentation pathway for tetrazolo[1,5-a]pyridines. This results in a stable pyridylnitrene cation radical.[4] Further fragmentation would involve the loss of Cl, F, and HCN from the pyridine ring. The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard pulse program for proton NMR is used.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Data is processed with an exponential window function and Fourier transformed.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to obtain singlets for all carbon atoms.

    • A larger number of scans is typically required compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Thermo Fisher model.

  • Sample Preparation:

    • Solid Samples: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquid/Solution Samples: A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Data Acquisition:

    • The sample solution is infused into the ESI source at a constant flow rate.

    • The mass spectrometer is operated in positive or negative ion mode.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Compound Purification Purify (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Isotopic Pattern Analysis Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Elucidate Connectivity Purification->NMR Interpretation Combine & Correlate Data MS->Interpretation IR->Interpretation NMR->Interpretation Structure Propose/Confirm Structure Interpretation->Structure

Caption: Workflow for structural elucidation via spectroscopic methods.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The procedures outlined are based on best practices for handling halogenated and pyridine-containing organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Due to its chemical structure as a halogenated pyridine derivative, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, chemically resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][4]

In Case of Spills: Spills should be managed immediately by absorbing the material with an inert substance like sand or vermiculite.[1][4] The absorbed material should then be collected into a designated, sealed container for hazardous waste disposal.[1][5] Prevent the chemical from entering drains or waterways.[1][6][7]

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment
Eye/Face ProtectionSafety glasses with side-shields or goggles.[1][2]EN 166 (EU) or NIOSH (US) approved.[2]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).[1][4]Inspect gloves before use.[2]
Skin and Body ProtectionLab coat; consider a flame-retardant lab coat.[1]Protective suit as needed based on exposure.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.[1]If exposure limits are exceeded, use a full-face respirator.[3]
Waste Container
Container TypeChemically compatible, leak-proof container with a secure screw-top cap.[1]Glass or high-density polyethylene are generally suitable.[1][4]
Labeling"Hazardous Waste" with the full chemical name.[1]List all constituents and approximate percentages for mixtures.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations.[1][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Segregation:

    • Due to its chemical structure, this compound is classified as a halogenated organic compound.[1]

    • Establish a dedicated waste container labeled "Halogenated Organic Waste."[1][9]

    • Crucially, do not mix with incompatible materials such as strong acids, bases, or strong oxidizing agents. [1][5]

  • Container Selection and Labeling:

    • Select a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable, but always verify compatibility.[1][4]

    • The container must be in good condition, free from cracks or leaks.[1]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[1][5] The label must include:

      • The words "Hazardous Waste."[1]

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

      • For mixtures, list all constituents and their approximate percentages.[1]

  • Waste Accumulation:

    • Carefully transfer the waste into the labeled container, avoiding splashes or spills.

    • Keep the container securely closed at all times, except when adding waste.[9]

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[4][5][10]

  • Final Disposal:

    • Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Current common practices for the disposal of waste pyridine include rotary kiln or liquid injection incineration.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_stream 2. Identify Waste Stream (Halogenated Organic Waste) ppe->waste_stream container 3. Select & Label Container - Chemically Compatible - 'Hazardous Waste' - Full Chemical Name waste_stream->container segregation 4. Check for Incompatible Materials (Strong Acids, Bases, Oxidizers) container->segregation transfer 5. Transfer Waste to Container segregation->transfer storage 6. Store in a Cool, Dry, Well-Ventilated Area transfer->storage disposal 7. Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

Your primary defense against chemical hazards is appropriate Personal Protective Equipment.[3] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Safety GogglesMust meet ANSI standard Z87.1-2003. Required for all handling of corrosive and hazardous liquids, especially for volumes over 1 liter.[4]
Face ShieldTo be worn over safety goggles during operations with a high risk of splashing or spraying of corrosive materials outside a fume hood.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact.[1][5][6] For prolonged handling or direct contact, consult the supplier's SDS for specific glove material recommendations. Always inspect gloves for damage before use and change them frequently.[5]
Body Protection Laboratory CoatA flame-resistant lab coat is required.[4] Ensure it is fully buttoned.
Respiratory Protection Air-Purifying RespiratorRequired when working outside of a certified chemical fume hood or when there is a risk of generating aerosols or dust. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[7]
Footwear Closed-Toe ShoesOpen-toed shoes or sandals are strictly prohibited in the laboratory.[5]
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 50 feet).[8]

Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[9]

  • Do not inhale dust, fumes, or vapors.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3][8]

  • Keep the container tightly closed to prevent the absorption of moisture and contamination.[1]

  • Store separately from incompatible materials.

Emergency Procedures
IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][8] Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[5]
Spill For small spills, absorb with an inert, dry material and place it in a sealed container for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]
Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound with other waste streams unless compatibility is confirmed.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain. [5]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Review SDS and SOPs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Verify Fume Hood is Operational ppe->hood weigh Weigh Compound in Fume Hood hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste dispose Store Waste for EHS Pickup waste->dispose end end dispose->end End of Procedure spill Spill Occurs evacuate Evacuate Area (Large Spill) spill->evacuate exposure Personal Exposure Occurs first_aid Administer First Aid exposure->first_aid contact_ehs Contact EHS / Emergency Services evacuate->contact_ehs first_aid->contact_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.